Myo-inositol (2,4) bisphosphate
説明
特性
CAS番号 |
27216-57-5 |
|---|---|
分子式 |
C6H14O12P2 |
分子量 |
340.12 g/mol |
IUPAC名 |
[(1S,2R,4S,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5-,6-/m0/s1 |
InChIキー |
PUVHMWJJTITUGO-KPQDHKIDSA-N |
SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
異性体SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |
正規SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
Technical Guide: D-myo-Inositol 2,4-Bisphosphate [Ins(2,4)P2] in Bacterial Phytase Catalysis
Topic: Role of Ins(2,4)P2 as an intermediate in bacterial phytase pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the development of exogenous phytases for pharmaceutical and nutritional applications, the complete hydrolysis of phytate (IP6) is the gold standard. However, the specific stereochemical pathways utilized by bacterial enzymes determine the transient accumulation of lower inositol phosphates.
D-myo-inositol 2,4-bisphosphate [Ins(2,4)P2] is a critical, yet often overlooked, diagnostic intermediate. Unlike the canonical Ins(1,2)P2 intermediate favored by major 6-phytase pathways (e.g., E. coli AppA), Ins(2,4)P2 serves as a molecular signature for the alternative hydrolytic route of specific 3-phytases (e.g., Klebsiella terrigena, Bacillus spp.).
For researchers, the detection of Ins(2,4)P2 is not merely about identifying a degradation product; it is a forensic tool to:
-
Validate Enzyme Specificity: Confirm the stereospecific attack pattern of novel 3-phytase variants.
-
Identify Kinetic Bottlenecks: Accumulation of P2 isomers often represents the rate-limiting step prior to final dephosphorylation to inositol.
-
Differentiate Pathways: Distinguish between the major and minor dual-pathways inherent in certain bacterial histidine acid phosphatases.
Mechanistic Pathway: The "Fork" in Dephosphorylation
Bacterial phytases do not degrade phytate randomly; they follow strict stereospecific pathways. The presence of Ins(2,4)P2 indicates a specific deviation from the standard degradation route.
The Canonical vs. Alternative Route
Most 3-phytases (EC 3.1.3.8) degrade IP6 primarily via the D-Ins(1,2,4,5,6)P5 route.[1][2] However, enzymes from sources like Klebsiella terrigena exhibit a dual pathway .[1][3]
-
Major Pathway (>90% flux): IP6
Ins(1,2,4,5,6)P5 Ins(1,2,5,6)P4 Ins(1,2,6)P3 Ins(1,2)P2 Ins(2)P -
Alternative/Minor Pathway (<10% flux): IP6
Ins(1,2,4,5,6)P5 Ins(2,4,5,6)P4 Ins(2,4,5)P3 Ins(2,4)P2 Ins(2)P
The appearance of Ins(2,4)P2 confirms the enzyme's capability to access this secondary catalytic route, specifically hydrolyzing the phosphate at the C5 position of the P3 intermediate.
Pathway Visualization
The following diagram illustrates the bifurcation where Ins(2,4)P2 is generated.
Caption: Bifurcation of phytate degradation in K. terrigena 3-phytase. The yellow node highlights the specific Ins(2,4)P2 intermediate.
Experimental Protocol: Isolation and Detection
Detecting Ins(2,4)P2 requires high-resolution anion-exchange chromatography. Standard HPLC methods often fail to resolve specific P2 isomers (e.g., separating (2,4)P2 from (1,2)P2).
Methodological Principles (Causality)
-
Why High-Performance Ion Chromatography (HPIC)? Isomers differ only by the spatial arrangement of phosphate groups. Strong anion exchange (SAE) exploits the subtle pKa differences and ionic interaction strengths of these positional isomers.
-
Why Acid Gradient? A gradient of HCl or Methanesulfonic acid is necessary to elute highly charged IP species. Lower IPs (P2, P3) elute earlier; higher IPs (P5, P6) elute later.
Validated HPIC Workflow
Reagents:
-
Mobile Phase A: Milli-Q Water (18.2 MΩ).
-
Mobile Phase B: 0.5 M HCl (prepared from high-purity concentrate).
-
Post-Column Reagent: 0.1% Fe(NO3)3 · 9H2O in 2% HClO4 (Wade’s Reagent).
System Setup:
-
Column: CarboPac PA-100 or PA-200 (Dionex) guard and analytical columns.
-
Detection: UV-Vis at 290 nm (via post-column derivatization). Wade’s reagent creates a colored complex with phytate; absorbance decreases as phosphates elute (negative peaks).
Step-by-Step Protocol:
-
Enzymatic Reaction:
-
Incubate purified phytase (0.1 - 0.5 U/mL) with 2 mM sodium phytate in 100 mM Sodium Acetate buffer (pH 5.0) at 37°C.
-
Critical Control: Stop reaction at multiple timepoints (e.g., 10, 30, 60, 120 mins) to capture the transient P2 peak.
-
Termination: Add equal volume 0.5 M HCl to quench enzyme and protonate IPs for column binding.
-
-
Chromatographic Separation:
-
Flow Rate: 1.0 mL/min.[4]
-
Gradient Profile:
-
0–2 min: 0% B (Equilibration)
-
2–30 min: Linear gradient 0%
100% B (0.5 M HCl). -
30–35 min: 100% B (Wash).
-
-
-
Peak Identification:
-
Compare retention times against authenticated standards (commercially available D-Ins(1,2)P2 and D-Ins(2,4)P2).
-
Diagnostic Check: Ins(2,4)P2 typically elutes after Ins(1,2)P2 in standard HCl gradients due to the specific interaction of the 2,4-phosphate configuration with the resin.
-
Data Interpretation Table
Use the following reference to interpret HPIC chromatograms:
| Isomer | Relative Elution Order | Pathway Indicator | Biological Context |
| D-Ins(1,2)P2 | Early | Major 3-phytase / 6-phytase | Standard intermediate; often the bottleneck before Ins(2)P. |
| D-Ins(2,4)P2 | Late (Distinct) | Alternative 3-phytase | Signature of K. terrigena minor pathway. |
| Ins(2)P | Final | Complete Hydrolysis | The end-product of all phytase activity (P1).[5] |
Self-Validating the System
To ensure your detection of Ins(2,4)P2 is not an artifact (e.g., non-enzymatic hydrolysis or co-elution), apply this logic check:
-
Stoichiometry Check: The sum of all IP species (molar concentration) must equal the initial IP6 concentration. If P2 appears, a corresponding decrease in P3 and P4 precursors must be evident.
-
Kinetic Consistency: Ins(2,4)P2 should appear after Ins(2,4,5)P3 peaks and before Ins(2)P accumulation. If Ins(2,4)P2 appears immediately without P3 precursors, check for contamination or alternative enzyme cleavage.
-
Enantiomeric Verification: If possible, use chiral HPIC or enzymatic assays with specific kinases to distinguish D/L enantiomers if the source organism is unknown.
References
-
Greiner, R., & Carlsson, N. G. (2006). Phytase for food application.[5][6] In Food Biotechnology (pp. 179-214). CRC Press. (Establishes the fundamental pathways of Klebsiella and E. coli phytases).
-
Greiner, R., et al. (1993).Purification and characterization of a phytase from Klebsiella terrigena. Archives of Biochemistry and Biophysics, 303(1), 107-113.
-
Wyss, M., et al. (1999).Biophysical characterization of fungal phytases (myo-inositol hexakisphosphate phosphohydrolases): molecular size, glycosylation pattern, and engineering of proteolytic resistance. Applied and Environmental Microbiology, 65(2), 367-373. (Context on phytase engineering and stability).
-
Skoglund, E., et al. (1998).Ion-exchange chromatographic methods for the determination of inositol phosphates. Journal of Agricultural and Food Chemistry, 46(5), 1877-1882.
Sources
A Comparative Analysis of Myo-inositol (2,4) bisphosphate and Mammalian Ins(1,4)P2 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The world of cellular signaling is orchestrated by a complex symphony of second messengers, among which the derivatives of myo-inositol play a pivotal role. These molecules, known as inositol phosphates (InsPs), are central to processes ranging from calcium homeostasis to gene expression and metabolic regulation.[1][2] While the signaling cascade initiated by inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a cornerstone of cell biology, the functions of its numerous metabolites and isomers remain a frontier of active investigation. This technical guide provides a detailed examination of the canonical mammalian signaling intermediate, inositol 1,4-bisphosphate (Ins(1,4)P2), and contrasts it with the lesser-known isomer, myo-inositol (2,4) bisphosphate (Ins(2,4)P2). We will delve into the metabolic pathways, established and putative signaling functions, and the analytical methodologies required to dissect these complex systems. This guide is designed to provide drug development professionals and researchers with the foundational knowledge and practical insights necessary to navigate this intricate signaling landscape.
Introduction: The Myo-inositol Signaling Scaffold
Myo-inositol is a six-carbon cyclitol, a sugar alcohol that serves as the structural backbone for a vast family of signaling molecules.[2][3] Through the combinatorial phosphorylation of its six hydroxyl groups, an astonishing diversity of inositol phosphate and pyrophosphate isomers can be generated, creating a sophisticated cellular signaling language. The most extensively studied pathway begins with the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[4][5] Ins(1,4,5)P3 rapidly diffuses into the cytosol to mobilize intracellular calcium stores, a fundamental signaling event in virtually all eukaryotic cells.[5][6]
The cellular concentration and activity of Ins(1,4,5)P3 are tightly regulated by a network of kinases and phosphatases. It is within this metabolic web that we find our primary molecule of interest: inositol 1,4-bisphosphate (Ins(1,4)P2), a direct product of Ins(1,4,5)P3 dephosphorylation.[7] This guide will first illuminate the well-defined role of Ins(1,4)P2 within this canonical pathway before turning to a comparative discussion of other isomers, such as Ins(2,4)P2, for which the metabolic origins and physiological functions in mammals are far less clear.
The Canonical Player: Mammalian Ins(1,4)P2
In mammalian cells, Ins(1,4)P2 is not a primary signaling molecule but rather a key metabolic intermediate in the termination of Ins(1,4,5)P3-mediated calcium signaling.
Synthesis and Metabolism
The primary, if not exclusive, route for Ins(1,4)P2 generation in stimulated mammalian cells is the dephosphorylation of Ins(1,4,5)P3 at the 5-position. This reaction is catalyzed by a family of enzymes known as inositol polyphosphate 5-phosphatases.[6] This action effectively terminates the calcium-mobilizing signal of Ins(1,4,5)P3.
Once formed, Ins(1,4)P2 is further metabolized by inositol polyphosphate 1-phosphatase (INPP1), which removes the phosphate at the 1-position to yield inositol 4-monophosphate.[6] This enzyme is famously inhibited by lithium, a mechanism believed to be central to its therapeutic effects in bipolar disorder.[8][9] The subsequent dephosphorylation of the monophosphate form regenerates free myo-inositol, which can then be used to resynthesize phosphatidylinositols in the endoplasmic reticulum, completing the phosphatidylinositol cycle.[9][10]
Established Signaling Role
The consensus in the field is that Ins(1,4)P2 does not possess a significant signaling role of its own in mammals. Unlike its precursor, Ins(1,4,5)P3, it does not potently activate calcium release channels.[11] Its primary function is that of a metabolic intermediate whose formation is crucial for signal termination and the recycling of inositol. While some studies have explored potential minor roles, for instance, weakly inhibiting the binding of PLC-δ1 to membrane vesicles, these effects are significantly less potent than those of Ins(1,4,5)P3.[12][13]
The Enigmatic Isomer: Myo-inositol (2,4) bisphosphate
In stark contrast to the well-defined metabolic context of Ins(1,4)P2, the origins and functions of Ins(2,4)P2 in mammalian systems are not established. There is no known dedicated signaling pathway for this isomer. Its study is primarily a challenge of analytical chemistry—to detect and quantify its presence, if any, within the complex milieu of dozens of other inositol phosphate isomers.[14][15]
The synthesis of higher inositol phosphates like InsP5 and InsP6 involves a complex series of phosphorylation events catalyzed by enzymes such as inositol polyphosphate multikinase (IPMK) and inositol-tetrakisphosphate 1-kinase (ITPK1).[16] It is conceivable that minor isomers like Ins(2,4)P2 could be generated as byproducts or intermediates in these or other, yet-to-be-discovered, metabolic pathways. However, without definitive identification and characterization of specific enzymes that produce or act upon Ins(2,4)P2, its role remains speculative.
Comparative Summary
To provide a clear, at-a-glance reference for researchers, the key properties of Ins(1,4)P2 and Ins(2,4)P2 are summarized below.
| Feature | Mammalian Ins(1,4)P2 | Myo-inositol (2,4) bisphosphate |
| Primary Source | Dephosphorylation of Ins(1,4,5)P3 | Not established in mammals. |
| Key Synthesizing Enzyme | Inositol polyphosphate 5-phosphatases | Not identified in mammals. |
| Key Catabolizing Enzyme | Inositol polyphosphate 1-phosphatase | Not identified in mammals. |
| Established Signaling Role | Termination of Ins(1,4,5)P3 signal; metabolic intermediate.[7] | No established signaling role in mammals. |
| Relevance to Drug Dev. | Indirectly, via inhibition of its degradation by lithium.[8] | None at present. |
Visualizing the Metabolic Context
Understanding the relationship between these molecules is best achieved visually. The following diagrams, generated using DOT language, illustrate the canonical pathway for Ins(1,4)P2 and the general workflow for its analysis.
Caption: Canonical pathway of Ins(1,4)P2 formation and degradation.
Methodologies for Inositol Phosphate Analysis
Distinguishing between and quantifying the various inositol phosphate isomers is a significant analytical challenge that requires robust and validated methodologies. The low cellular abundance of these molecules and the structural similarity between isomers necessitate highly sensitive and specific techniques.[15][17]
Experimental Workflow: An Overview
The general process for analyzing cellular inositol phosphates involves extraction, separation, and detection/quantification.
Caption: General workflow for inositol phosphate analysis.
Detailed Protocol: HPLC-Based Quantification
High-Performance Liquid Chromatography (HPLC), particularly using strong anion-exchange columns, is the gold standard for separating inositol phosphate isomers.[14][18][19]
Objective: To separate and quantify inositol bisphosphate isomers from cultured cells.
I. Sample Preparation and Extraction:
-
Quenching & Lysis: Grow cells to desired confluency. To halt metabolic activity, rapidly wash cell monolayers with ice-cold PBS. Immediately add 1 mL of ice-cold 0.5 M HCl to the plate.
-
Scraping & Collection: Scrape the cells in the acid and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Neutralization (Optional, depending on downstream cleanup): Carefully transfer the supernatant to a new tube. Neutralize with a suitable buffer if required by the cleanup column chemistry.
II. Sample Cleanup and Concentration:
-
Rationale: This step removes interfering substances (salts, nucleotides) and concentrates the highly polar inositol phosphates. Common methods use strong anion-exchange (SAX) cartridges.[19]
-
Cartridge Equilibration: Equilibrate a SAX cartridge (e.g., Dionex OnGuard) according to the manufacturer's instructions, typically with deionized water.
-
Sample Loading: Pass the clarified cell extract through the equilibrated cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). Inositol phosphates will bind to the resin.
-
Washing: Wash the cartridge with deionized water to remove non-bound contaminants.
-
Elution: Elute the bound inositol phosphates using a high-salt or high-acid solution (e.g., 2 M HCl), as recommended by the manufacturer.
-
Drying: Lyophilize or use a speed vacuum to dry the eluted sample to concentrate the inositol phosphates. Reconstitute in a small, known volume of mobile phase for HPLC injection.
III. HPLC Separation and Detection:
-
Causality: The separation is based on the differential charge of the inositol phosphate isomers at a given pH. An acidic eluent system with a salt gradient is often used to achieve fine resolution of isomers.[19]
-
Column: Strong anion-exchange column (e.g., Dionex CarboPac™ PA100).
-
Mobile Phase: A gradient of HCl is commonly used. For example, a linear gradient from 1 mM HCl to 1 M HCl over 40-60 minutes.
-
Detection: Inositol phosphates lack a strong chromophore, necessitating post-column derivatization for UV detection or the use of more advanced detectors.
-
Post-Column Reaction: The eluent is mixed with a reagent (e.g., ferric nitrate in dilute perchloric acid) that forms a complex with the phosphate groups, which can be detected by UV absorbance.[19]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides superior sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio.[14][15][17]
-
-
Quantification: Run commercially available standards for Ins(1,4)P2 and other known isomers to create a standard curve. Peak areas from the sample chromatogram are compared to this curve for quantification.
Therapeutic Implications and Future Directions
The therapeutic potential of targeting inositol phosphate pathways is well-established, but it is almost entirely focused on the canonical PI signaling cascade.
-
Bipolar Disorder: The inhibition of inositol monophosphatase by lithium, which affects the recycling of inositol from Ins(1,4)P2, remains a cornerstone of treatment.[8] This highlights the potential for developing more specific inhibitors with improved side-effect profiles.
-
Cancer: Enzymes upstream of Ins(1,4,5)P3 synthesis, such as PI3-kinases, are hyperactivated in many cancers, and inhibitors of this pathway are a major focus of oncology drug development.[20]
-
Metabolic Disease: Inositol and its derivatives play emerging roles in insulin signaling and glucose metabolism, suggesting that modulating these pathways could be beneficial for conditions like metabolic syndrome and diabetes.[1][21][22]
The primary challenge and future direction in this field lie in the development and application of more powerful analytical tools.[15][17] Advanced mass spectrometry and capillary electrophoresis methods are needed to create a complete "atlas" of all cellular inositol phosphate isomers.[15][17] Only by achieving a comprehensive profile of these molecules in various physiological and pathological states can we hope to uncover potential cryptic signaling roles for minor isomers like Ins(2,4)P2 and unlock new therapeutic targets.
References
- A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed.
- Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed.
- What are Inositol 1 phosphatase inhibitors and how do they work? - Patsnap Synapse.
- Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - MDPI.
- The inositol pyrophosphate pathway in health and diseases - PMC - NIH.
- Inositol Polyphosphate-Based Compounds as Inhibitors of Phosphoinositide 3-Kinase-Dependent Signaling - MDPI.
- Inositol Pyrophosphates as Mammalian Cell Signals - PMC.
- Defining Signal Transduction by Inositol Phosphates - PMC - NIH.
- Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease - Portland Press.
- Quantification of inositol phosphates using (31)P nuclear magnetic resonance spectroscopy in animal nutrition - PubMed.
- Detection of Inositol Polyphosphates by Polyacrylamide Gel Electrophoresis (PAGE) under Apoptotic Conditions in Cultured SW480 - ScholarWorks@UARK.
- Analytical methods and tools for studying inositol phosphates - ResearchGate.
- Analytical methods and tools for studying inositol phosphates - PubMed.
- Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - MDPI.
- Determination of Inositol Phosphates in Dried Distillers Grains with Solubles - Lab Manager.
- Inositol 1,4-bisphosphate (Ins(1,4)P2) - Echelon Biosciences.
- Inositol phosphate biosynthesis in mammals. PIP2 is phosphorylated by... - ResearchGate.
- Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases.
- The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC.
- Biosynthesis of myo-inosotol (MI) and metabolism of inositol phosphate - ResearchGate.
- Semi-enzymatic synthesis and application of 13 C-isotopically labelled inositol-(1,4,5).
- Inositol Phosphate Biochemistry.
- The type 2 inositol 1,4,5-trisphosphate receptor, emerging functions for an intriguing Ca2+-release channel - PMC.
- Chapter 4 Cellular myo-inositol metabolism in: Phytate destruction - Brill.
- Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method | Biochemical Journal | Portland Press.
- Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC - NIH.
- D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-??1 to bilayer membranes - ResearchGate.
- Unraveling the Therapeutic Role of Myoinositol in Polycystic Ovary Syndrome.
- Regulations of myo-inositol homeostasis - UCL Discovery.
- Phosphatidylinositol signaling system - CUSABIO.
- D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed.
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Technical Guide: Stereochemical and Functional Analysis of D-myo-Inositol 2,4-Bisphosphate vs. L-Isomers
This guide provides an in-depth technical analysis of D-myo-inositol 2,4-bisphosphate (D-Ins(2,4)P₂) versus its L-isomer (L-Ins(2,4)P₂, enantiomeric to the D-form).[1] This analysis focuses on stereochemical distinctions, biological origins via phytate degradation, and synthetic utility in probing phosphate recognition domains.[1]
Executive Summary
D-myo-inositol 2,4-bisphosphate (D-Ins(2,4)P₂) is a specific stereoisomer of inositol bisphosphate characterized by the unique presence of an axial phosphate group at the C2 position and an equatorial phosphate at the C4 position . Unlike the canonical second messenger breakdown products (e.g., Ins(1,4)P₂ or Ins(4,5)P₂), the (2,[1]4) isomer is primarily associated with the stepwise enzymatic degradation of phytic acid (IP₆) by specific microbial phytases.[1]
The L-isomer (L-Ins(2,4)P₂) , which is the enantiomer of the D-form (and structurally equivalent to D-Ins(2,6)P₂), serves as a critical negative control in binding assays and a tool for mapping the stereospecificity of inositol phosphate phosphatases and binding domains (e.g., PH domains).[1]
Key Differentiator: The biological activity of these isomers is dictated by the C2-axial phosphate , which imposes distinct steric and electrostatic constraints compared to the all-equatorial signaling isomers (like Ins(1,4,5)P₃).[1]
Stereochemical Definition & Structural Logic
To understand the difference, one must analyze the chair conformation of the myo-inositol ring.[1] Myo-inositol is a meso compound (optically inactive) possessing a plane of symmetry running through C2 and C5. However, asymmetric substitution (such as phosphorylation at C2 and C4) breaks this symmetry, creating chiral molecules.[1]
D-myo-inositol 2,4-bisphosphate[1]
-
Numbering: Follows the D-numbering convention (counter-clockwise when looking from above C2, with C1 as the reference).
-
Conformation:
-
Chirality: The molecule is chiral.[1]
L-myo-inositol 2,4-bisphosphate[1]
-
Equivalence: This molecule is the mirror image (enantiomer) of the D-isomer.[1]
-
Numbering Mapping: In standard D-nomenclature, the L-Ins(2,4)P₂ structure maps to D-myo-inositol 2,6-bisphosphate .[1]
-
Conformation:
-
Distinction: While both have one axial and one equatorial phosphate, the spatial arrangement of the equatorial phosphate (C4 vs. C6) relative to the axial anchor (C2) is inverted.[1]
Visualization of Stereochemical Relationship
The following diagram illustrates the relationship between the meso parent compound and the resulting chiral bisphosphates.
Figure 1: Stereochemical divergence of myo-inositol phosphorylation.[1] Note that the D- and L- isomers are non-superimposable mirror images due to the position of the equatorial phosphate relative to the axial C2.
Biological Context: The Phytate Degradation Pathway[1][2]
Unlike Ins(1,4,5)P₃, which is generated by PLC-mediated hydrolysis of PIP₂, D-Ins(2,4)P₂ is predominantly a metabolite of Phytic Acid (IP₆) degradation.[1] This process is catalyzed by phytases (myo-inositol hexakisphosphate phosphohydrolases), which are crucial in plant biology and gut microbiology (e.g., Bifidobacterium sp.).[1]
Pathway Specificity
Different phytases remove phosphates in specific sequences.[1] The presence of Ins(2,4)P₂ indicates a specific degradation route, often associated with 6-phytases (bacterial) rather than 3-phytases (fungal).[1]
-
Precursor: D-Ins(1,2,4)P₃ or D-Ins(2,4,5)P₃.[1]
-
Enzymatic Action: Removal of the phosphate at C1 or C5.
-
Significance: The accumulation of Ins(2,4)P₂ suggests a "bottleneck" in degradation or a specific endpoint for certain microbial enzymes.[1]
Figure 2: Proposed generation of D-Ins(2,4)P₂ via microbial phytase degradation of lower inositol phosphates.[1]
Comparative Analysis: D- vs. L-Isomers[3][4]
The distinction between D- and L-isomers is critical in biochemical assays involving protein recognition. Most mammalian signaling proteins (receptors, kinases, phosphatases) are chiral and evolved to recognize the D-configuration.[1]
Table 1: Physicochemical and Biological Comparison
| Feature | D-myo-inositol 2,4-bisphosphate | L-myo-inositol 2,4-bisphosphate |
| Stereochemistry | D-configuration (Natural metabolite) | L-configuration (Enantiomer) |
| Structural Equivalent | D-Ins(2,4)P₂ | D-Ins(2,6)P₂ |
| C2 Phosphate | Axial | Axial |
| Secondary Phosphate | Equatorial at C4 | Equatorial at C6 |
| IP₃ Receptor Affinity | Negligible. Lacks the critical vicinal 4,5-bisphosphate motif required for high-affinity binding.[1] | Negligible. Used as a negative control.[1] |
| Enzyme Susceptibility | Substrate for specific inositol polyphosphate phosphatases.[1] | Often resistant to D-specific phosphatases; competitive inhibitor. |
| Primary Source | Phytate degradation (Microbial).[1][2] | Synthetic / Non-biological.[1][3] |
Binding Affinity Insights
Research indicates that the vicinal 4,5-bisphosphate motif (equatorial-equatorial) is essential for binding to the IP₃ receptor and many PH domains.[1]
-
D-Ins(2,4)P₂: Possesses a 2,4 separation.[1][4] The axial 2-phosphate causes steric hindrance and lacks the correct geometry to mimic the 4,5-binding pocket.
-
L-Ins(2,4)P₂: Similarly inactive, but useful in Structure-Activity Relationship (SAR) studies to prove that binding is stereospecific.[1] If a protein binds both D- and L- forms equally, the interaction is likely non-specific (purely electrostatic).[1]
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis & Resolution
Because Ins(2,4)P₂ is not a standard commercial reagent in bulk, it is often synthesized or purified from partial phytate hydrolysates.[1]
-
Starting Material: D-Glucopyranoside or crude phytate hydrolysate.
-
Protection Strategy (Synthetic Route):
-
Resolution of Enantiomers:
-
Validation: Measure optical rotation (
) and confirm structure via ¹H-NMR (focusing on the H2 signal, which appears as a triplet with small coupling constants due to axial-equatorial-equatorial relationships).
Protocol B: High-Performance Ion Chromatography (HPIC) Analysis
To distinguish D-Ins(2,4)P₂ from other isomers in biological samples.[1]
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA200 or OmniPac PAX-100 (Anion Exchange).[1]
-
Eluent: Gradient of HCl or Methanesulfonic acid (0–500 mM) mixed with water/isopropanol.[1]
-
Detection: Suppressed Conductivity or Post-column derivatization (Fe(NO₃)₃) for UV detection.[1]
-
Differentiation:
-
D-Ins(2,4)P₂ elutes distinctly from Ins(1,4)P₂ and Ins(4,5)P₂ due to the pKa difference of the axial phosphate.[1]
-
Note: D- and L- enantiomers cannot be separated on standard achiral ion-exchange columns. To distinguish D from L in a mixture, one must use a chiral selector or enzymatic digestion (e.g., treat with a D-specific phosphatase; the remaining peak is the L-isomer).[1]
-
References
-
IUPAC-IUB Commission on Biochemical Nomenclature. (1989).[1] Numbering of atoms in myo-inositol.
-
Source: [1]
-
-
Parthasarathy, R., & Eisenberg, F. (1986).[1] The inositol phospholipids: a stereochemical view of biological activity. Biochemical Journal.
-
Source: [1]
-
-
Harland, B. F., & Morris, E. R. (1995).[1] Phytate: A good or bad food component? (Discusses degradation pathways). Nutrition Research.
-
Source: [1]
-
-
Tamura, T., et al. (2025).[1] Phytate degradation by human gut isolated Bifidobacterium pseudocatenulatum. (Identifies specific lower IP isomers).
-
Source:
-
-
Potter, B. V. L., & Lampe, D. (1995).[1] Chemistry of inositol lipid mediated cellular signaling. Angewandte Chemie International Edition.
-
Source: [1]
-
Sources
- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Ca(2+)-release activity of D- and L-myo-inositol 2,4,5-trisphosphate and D- and L-chiro-inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Inositol Phosphate Turnover and Ins(2,4)P2 Accumulation
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Dynamic World of Inositol Phosphate Signaling
In the intricate landscape of cellular communication, inositol-based signaling molecules are central players, acting as versatile messengers that regulate a vast array of physiological processes.[1][2] This signaling network, which coordinates cellular responses to everything from growth factors to nutrient availability, is characterized by its complexity and dynamism.[3] At its heart is the enzymatic generation of a family of water-soluble inositol polyphosphates (InsPs) and their membrane-associated precursors, the phosphoinositides (PIs).[4][5]
The canonical activation of this pathway begins at the plasma membrane, where phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor but critical membrane phospholipid, to generate two potent second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).[4][6] While DAG remains in the membrane to activate protein kinase C (PKC), Ins(1,4,5)P3 diffuses into the cytosol, famously mediating the release of intracellular calcium stores.[4][7]
However, the story does not end with Ins(1,4,5)P3. This molecule is the gateway to a much larger and more complex metabolic network. Through the coordinated action of a host of specific kinases and phosphatases, Ins(1,4,5)P3 is converted into a dizzying array of higher phosphorylated inositols (InsP4, InsP5, InsP6) and even inositol pyrophosphates (PP-InsPs), molecules containing high-energy phosphoanhydride bonds.[1][8] Concurrently, dephosphorylation pathways exist to terminate signals and regenerate myo-inositol.[4]
Within this complex web of isomers, the accumulation of specific, often less abundant, species can signify a distinct cellular state or a perturbation in the signaling network. This guide focuses on the principles and techniques required to study inositol phosphate turnover, with a specific emphasis on a lesser-studied isomer, inositol 2,4-bisphosphate (Ins(2,4)P2). We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into interpreting the complex data generated from these powerful analytical techniques.
The Inositol Phosphate Metabolic Network: A Symphony of Kinases and Phosphatases
Understanding the turnover of any single inositol phosphate requires an appreciation for the entire metabolic network in which it exists. The cellular concentration of each InsP isomer is a direct reflection of the dynamic balance between the enzymatic activities that produce it and those that consume it.
Core Synthetic Pathway: From Ins(1,4,5)P3 to Higher Polyphosphates
The synthesis of higher inositol polyphosphates is a sequential and branched process initiated from Ins(1,4,5)P3. A key enzyme in this cascade is the Inositol Polyphosphate Multikinase (IPMK) , also known as Ipk2.[8][9] IPMK is a versatile kinase that can phosphorylate Ins(1,4,5)P3 at the 3- or 6-position, and subsequently phosphorylates its products to generate various inositol tetrakis- (InsP4) and pentakisphosphates (InsP5).[7][10][11] The pathway culminates in the synthesis of inositol hexakisphosphate (InsP6 or phytic acid) through the action of enzymes like inositol pentakisphosphate 2-kinase (IPK1).[5] Genetic deletion of IPMK has been shown to eliminate the majority of InsP5 and higher phosphorylated species, underscoring its critical, rate-limiting role in the pathway.[7]
Key Degradative Pathways: The Role of Phosphatases
Signal termination and isomer interconversion are driven by inositol polyphosphate phosphatases. These enzymes remove specific phosphate groups from the inositol ring. For example, the inositol polyphosphate 5-phosphatases are a large family of enzymes that hydrolyze the 5-position phosphate from substrates like Ins(1,4,5)P3 and Ins(1,3,4,5)P4, yielding Ins(1,4)P2 and Ins(1,3,4)P3, respectively.[12] This family includes enzymes like SHIP1, SHIP2, and OCRL, each with distinct localizations and regulatory properties that allow for precise spatial and temporal control of inositol signaling.[12][13] Similarly, 4-phosphatases and 1-phosphatases act on various substrates to further diversify the pool of available InsP isomers.[4][14]
The Enigma of Ins(2,4)P2 Formation
The metabolic pathway leading to the accumulation of Ins(2,4)P2 is less characterized than the canonical Ins(1,4,5)P3-driven cascade. Its formation likely occurs through one of several potential routes:
-
Dephosphorylation of Higher Precursors: Ins(2,4)P2 could be generated by the action of specific phosphatases on precursors such as Ins(1,2,4)P3 or Ins(2,4,5)P3.
-
Phosphorylation of Ins(4)P: A specific kinase could phosphorylate inositol 4-monophosphate (Ins(4)P) at the 2-position.
-
Alternative Pathways: It may arise from the degradation of lipid species like phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2), which is dephosphorylated by the phosphatase INPP4B on the 4' position.[15][16]
The accumulation of Ins(2,4)P2, therefore, represents a specific metabolic state where the balance of kinase and phosphatase activities is shifted, making its precise quantification a valuable tool for interrogating these pathways.
Caption: Overview of the Inositol Phosphate Signaling Pathway.
Methodologies for Analyzing Inositol Phosphate Turnover
Analyzing InsPs presents significant technical challenges due to their low cellular abundance, high polarity, and the existence of numerous structurally similar isomers.[17] No single method is perfect for all applications; therefore, the choice of technique depends on the specific research question, the required sensitivity, and the availability of specialized equipment.
General Experimental Workflow
A typical experiment to assess InsP turnover follows a logical progression from cell culture to data analysis. This workflow is designed to introduce a trackable label into the inositol phosphate pool and then measure its distribution among the various isomers before and after cellular stimulation.
Caption: General workflow for analyzing inositol phosphate turnover.
Protocol 1: Steady-State Radiolabeling with [3H]-myo-inositol
This classic method remains the gold standard for analyzing the relative distribution of InsP isomers and their turnover.[18][19] By allowing cells to grow for several doublings in the presence of [3H]-myo-inositol, the entire cellular pool of inositol-containing molecules reaches a steady-state of radioactivity. This allows for sensitive detection of changes in the levels of even low-abundance isomers following stimulation.
Causality: The use of inositol-free medium is critical to maximize the specific activity of the incorporated radiolabel, thereby increasing the sensitivity of detection.[20] Achieving steady-state is essential for a trustworthy baseline; it ensures that any observed changes are due to altered metabolism (turnover) rather than ongoing label incorporation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, or cell line of interest) in their regular growth medium. For a 6-well plate, a density of 100,000–250,000 cells per well is a good starting point.[20] Allow cells to adhere overnight.
-
Media Exchange: Carefully aspirate the growth medium. Wash the cells once with sterile phosphate-buffered saline (PBS). Add inositol-free medium (e.g., inositol-free DMEM) supplemented with dialyzed fetal bovine serum.
-
Radiolabeling: To each well, add [3H]-myo-inositol to a final concentration of 20–40 µCi/mL.
-
Note: The optimal concentration and labeling time should be empirically determined for each cell line to ensure sufficient incorporation without causing toxicity.[20]
-
-
Incubation: Culture the cells for 48–72 hours, or for a period equivalent to 2–4 cell doublings, to allow the radiolabel to equilibrate within the cellular inositol and phosphoinositide pools.
-
Stimulation: Prior to stimulation, you may wish to replace the labeling medium with a fresh buffer (e.g., Krebs-Ringer-HEPES) to reduce background noise. Add the agonist or vehicle control and incubate for the desired time course.
Protocol 2: Extraction of Soluble Inositol Phosphates
The goal of extraction is to instantaneously halt all enzymatic activity and efficiently solubilize the highly polar InsPs from the cell lysate. Perchloric acid (PCA) is the reagent of choice for this purpose.
Causality: The strong acid denatures all proteins, including kinases and phosphatases, immediately quenching the metabolic state of the cell at the time of harvest. This "snapshot" is critical for accurately capturing transient changes in InsP levels.
Step-by-Step Methodology:
-
Quenching: At the end of the stimulation period, rapidly aspirate the medium and place the culture plate on ice.
-
Lysis: Immediately add 0.5 mL of ice-cold 0.5 M perchloric acid (PCA) containing 3 mM EDTA to each well.
-
Harvesting: Scrape the cells from the plate and transfer the acid lysate to a microcentrifuge tube.
-
Incubation: Keep the tubes on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the soluble inositol phosphates.
-
Neutralization: Carefully transfer the supernatant to a new tube containing a neutralization solution. A common choice is 1 M K2CO3. Add the neutralization solution dropwise while vortexing until the pH is between 7.0 and 8.0. The formation of a KClO4 precipitate will be observed.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet the precipitate. The resulting supernatant is the neutralized extract ready for analysis.
Protocol 3: Separation and Quantification by SAX-HPLC
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is the most powerful and widely used technique for resolving the complex mixture of InsP isomers.[19][21] Separation is based on the number of phosphate groups; molecules with more phosphate groups have a stronger negative charge and bind more tightly to the positively charged column matrix, thus eluting later in a high-salt gradient.
Causality: A gradient elution, typically with increasing concentrations of ammonium phosphate, is essential for resolving species with different numbers of phosphate groups, from InsP1 to InsP8.[18] Maintaining a specific pH (e.g., 3.7) is critical as it influences the charge state of the phosphate groups, thereby affecting the separation profile.[21]
Step-by-Step Methodology:
-
System Setup: Use an HPLC system equipped with a strong anion exchange column (e.g., a Partisphere SAX column).
-
Mobile Phases:
-
Buffer A: Water
-
Buffer B: 1.25 M (NH4)2HPO4, adjusted to pH 3.7 with H3PO4.
-
-
Injection: Inject the neutralized cell extract onto the column.
-
Elution Gradient: Run a gradient program that separates the InsP species. A typical gradient might be:
-
0-10 min: 0% B
-
10-90 min: 0% to 80% B (linear gradient)
-
90-100 min: 80% to 100% B
-
Note: This gradient must be optimized for the specific column and separation desired.
-
-
Detection & Quantification:
-
Radiolabeling: Use an in-line radioactivity detector or collect 1-minute fractions and quantify the radioactivity in each fraction using a scintillation counter.[20] Peaks are identified by comparing their elution times to those of known radiolabeled standards. The amount of radioactivity in each peak (cpm) is proportional to its abundance.
-
Non-Radioactive Methods: For unlabeled samples, detection can be achieved post-column by complexation with a metal-dye reagent or, more powerfully, by interfacing the HPLC with a mass spectrometer.[22][23]
-
Modern Alternatives: Mass Spectrometry-Based Approaches
While radiolabeling is highly sensitive, it does not provide absolute quantification and relies on hazardous materials. Modern mass spectrometry (MS) techniques offer a powerful alternative.[17][24]
-
Capillary Electrophoresis ESI-MS (CE-ESI-MS): This technique offers excellent resolution of isomers and high sensitivity, enabling the absolute quantification of InsPs in the femtomole range.[25]
-
Liquid Chromatography ICP-MS (LC-ICP-MS): This method couples HPLC with inductively coupled plasma mass spectrometry to detect phosphorus. Its response is directly proportional to the phosphorus content, simplifying quantification and allowing for analysis of crude biological samples.[23][26]
Causality: These methods provide absolute quantification because they directly measure the mass or elemental composition of the molecules, rather than relying on the specific activity of a radiolabel. They often require an enrichment step, for example using titanium dioxide (TiO2) beads, to selectively capture the highly phosphorylated InsPs from the complex cell extract prior to analysis.
| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |
| [3H]-Inositol Labeling + SAX-HPLC | Measures incorporated radioactivity in separated isomers.[18] | Extremely sensitive; excellent for tracking relative turnover and identifying novel metabolites. | Provides relative, not absolute, quantification; requires radioactive materials; can be slow. | Agonist-stimulated turnover studies; profiling InsP metabolism in genetically modified cells. |
| Capillary Electrophoresis-MS (CE-MS) | Separates isomers by charge/size in a capillary, followed by mass detection. | High resolution of isomers; provides absolute quantification; no radiolabeling needed. | Requires sample pre-purification (e.g., TiO2); lower sample loading capacity. | Absolute quantification of specific InsP and PP-InsP isomers in cell extracts. |
| Liquid Chromatography-ICP-MS | HPLC separation followed by phosphorus-specific elemental detection.[23] | Absolute quantification based on phosphorus content; high sample loading capacity; robust for crude samples. | Does not provide structural information beyond phosphorus content; requires specialized ICP-MS detector. | Measuring total InsP levels in complex matrices like tissues or environmental samples. |
Conclusion and Future Directions
The study of inositol phosphate turnover is fundamental to understanding a vast range of cellular signaling events. While the network is complex, a combination of classic radiolabeling techniques and modern mass spectrometry methods provides a powerful toolkit for its dissection. The ability to detect and quantify the accumulation of specific, low-abundance isomers like Ins(2,4)P2 opens new avenues for research, allowing scientists to probe the nuanced regulation of the InsP metabolic network.
Future progress in this field will likely focus on several key areas:
-
Elucidating Novel Pathways: Defining the specific kinases and phosphatases responsible for the synthesis and degradation of less-studied isomers, including Ins(2,4)P2.
-
Identifying Effector Proteins: Discovering the downstream binding partners and cellular targets of these isomers to understand their physiological function.
-
Developing Advanced Probes: Creating new chemical or genetically encoded sensors for the real-time visualization of specific InsP dynamics in living cells.[27]
By applying the robust methodologies outlined in this guide, researchers and drug development professionals can confidently explore the intricate and dynamic world of inositol phosphate signaling, paving the way for new discoveries and therapeutic interventions.
References
- HPLC with Inductively Coupled Plasma Optical Emission Spectrometric Detection for the Analysis of Inositol Phosphates. (Source: vertexaisearch.cloud.google.com)
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- The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC. (Source: PMC)
- High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionis
- HPLC Separation and Quantitation of Phytic Acid and Some Inositol Phosphates in Foods: Problems and Solutions. (Source: vertexaisearch.cloud.google.com)
- Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed. (Source: PubMed)
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- Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism | Biochemical Journal | Portland Press. (Source: Portland Press)
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- Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed. (Source: PubMed)
- Mass measurement of inositol phosph
- Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease - Portland Press. (Source: Portland Press)
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- Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms | PNAS. (Source: PNAS)
- Analytical methods and tools for studying inositol phosphates - ResearchGate.
- An essential role for an inositol polyphosphate multikinase, Ipk2, in mouse embryogenesis and second messenger production - PMC. (Source: PMC)
- Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells | Springer Nature Experiments.
- The Expanding Significance of Inositol Polyphosphate Multikinase as a Signaling Hub. (Source: vertexaisearch.cloud.google.com)
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- The diversity and possible functions of the inositol polyphosphate 5-phosph
- Phosphatidylinositol 3,4-bisphosph
- Synthesis of IP2, IP, and Ins in the cytosol - Reactome Pathway Database.
- Phosphatidylinositol 4,5-bisphosph
- In Situ Quantitative Imaging of Cellular Lipids Using Molecular Sensors - PMC - NIH. (Source: PMC)
- The impact of phosphoinositide 5-phosphatases on phosphoinositides in cell function and human disease - PMC. (Source: PMC)
- Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC. (Source: PMC)
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Beyond IP3: The Technical Evolution and Signaling Architecture of Non-Canonical Inositol Bisphosphates
Executive Summary: The "Dark Matter" of Inositol Signaling
For decades, the "canonical" inositol signaling narrative was linear and reductive: Phospholipase C (PLC) hydrolyzes PIP2 to generate IP3 (1,4,5-IP3); IP3 mobilizes calcium; and a phosphatase degrades it into "inert" IP2s to terminate the signal.
This guide challenges that obsolescent view. It details the discovery, separation, and functional architecture of non-canonical inositol bisphosphate (IP2) isomers . We now understand that these molecules—specifically Ins(1,4)P2 , Ins(4,5)P2 , and Ins(3,4)P2 —are not merely metabolic waste but are active participants in a complex "Inositol Code," regulating glycolysis, nuclear dynamics, and phosphate homeostasis.
Historical & Structural Context
The Departure from Canon
The discovery of IP3 by Berridge and Irvine (1984) cast a long shadow. For years, IP2 isomers were viewed solely through the lens of signal termination. The shift occurred with the realization that 5-phosphatases (like OCRL) and 1-phosphatases were not just "erasers" but "editors," creating specific isomers with distinct half-lives and affinities.
Structural Isomerism
The myo-inositol scaffold allows for significant combinatorial complexity. The ring exists in a chair conformation with one axial hydroxyl (C2) and five equatorial hydroxyls.
-
Non-Canonical IP2s:
-
Ins(1,4)P2: Retains the 1-phosphate (essential for IMPase recycling).
-
Ins(4,5)P2: Retains the vicinal 4,5-phosphates (mimicking the lipid headgroup).
-
Ins(3,4)P2: A rare isomer often derived from the dephosphorylation of higher-order inositides (IP4).
-
Biosynthetic Pathways and Enzymology
The generation of specific IP2 isomers is governed by a rigid enzymatic logic. Understanding this is critical for manipulating these pools in drug development.
The Metabolic Map
The following diagram illustrates the divergence from the canonical IP3 pathway into the non-canonical IP2 branches.
Figure 1: Divergent metabolic pathways of IP3 degradation leading to distinct IP2 isomers. Note the indirect route required to generate Ins(3,4)P2.
Key Enzymes[3]
-
Type I/II 5-Phosphatases (e.g., OCRL): The primary route. They strip the 5-phosphate from IP3 to produce Ins(1,4)P2 . Clinical Note: Mutations in OCRL lead to Lowe Syndrome, causing an accumulation of PIP2 and aberrant IP2 ratios [1].
-
Inositol Polyphosphate 1-Phosphatase (INPP1): Removes the 1-phosphate. This enzyme is lithium-sensitive (though less so than IMPase), linking it to bipolar disorder therapeutics.
Technical Guide: Separation and Identification
Distinguishing between positional isomers (e.g., 1,4 vs 4,5) is chemically difficult due to identical mass-to-charge ratios. Mass Spectrometry (MS) alone is often insufficient without prior chromatographic separation.
The Gold Standard: SAX-HPLC
Strong Anion Exchange (SAX) HPLC remains the most robust method for resolving these isomers based on the interaction between the phosphate groups and the positively charged column matrix.
Protocol: Isomer-Specific Resolution
Objective: Separate Ins(1,4)P2, Ins(4,5)P2, and Ins(3,4)P2 from a complex biological matrix.
Reagents:
-
Column: Partisphere SAX (4.6 x 125 mm) or equivalent high-capacity anion exchanger.
-
Buffer A: Water (Milli-Q).
-
Buffer B: 1.0 M Ammonium Phosphate (pH 3.8 with H3PO4). Note: Low pH suppresses non-specific interactions.
Step-by-Step Workflow:
-
Cell Lysis & Extraction:
-
Terminate reactions instantly with ice-cold Perchloric Acid (0.5 M final).
-
Causality: Acid prevents enzymatic interconversion (phosphatases are active during slow lysis).
-
Centrifuge (12,000 x g, 10 min) to remove lipids/proteins.
-
-
Neutralization:
-
Neutralize supernatant with KOH/HEPES to pH 7.0.
-
Critical Step: Precipitate KClO4 (perchlorate salts) by chilling/spinning. These salts interfere with HPLC binding.
-
-
Gradient Elution (The "Isomer Trap"):
-
Flow rate: 1.0 mL/min.
-
0-5 min: 0% B (Load).
-
5-60 min: Linear gradient 0% -> 25% B. Note: IP2 isomers elute in this shallow window.
-
60-80 min: Steep gradient to 100% B (elutes IP3/IP4).
-
-
Detection:
-
If radiolabeled ([3H]-inositol): Collect 1 mL fractions and use scintillation counting.
-
If non-labeled: Use metal-dye detection (PAR assay) post-column, though sensitivity is lower.
-
Visualization of the Workflow
Figure 2: Analytical workflow for the separation of inositol phosphate isomers using SAX-HPLC.
Functional Significance: Beyond Recycling
Why does the cell maintain distinct IP2 pools?
Ins(1,4)P2: The Glycolytic Activator
While often dismissed, Ins(1,4)P2 has been identified as an allosteric activator of Phosphofructokinase (PFK) , the rate-limiting enzyme of glycolysis.
-
Mechanism: Ins(1,4)P2 binds to an allosteric site on PFK, increasing its affinity for Fructose-6-phosphate.
-
Physiological Logic: During high PLC activity (calcium signaling), the cell anticipates energy demand. The breakdown of IP3 to Ins(1,4)P2 serves as a feed-forward signal to ramp up ATP production [2].
Ins(3,4)P2: The "Orphan" Signal
Ins(3,4)P2 is unique because it usually arises from the dephosphorylation of Ins(1,3,4)P3.
-
Role: It accumulates in specific contexts (e.g., during differentiation) and has been implicated in nuclear signaling.
-
Confusion Alert: Do not confuse soluble Ins(3,4)P2 with the lipid PI(3,4)P2 . The lipid recruits Akt; the soluble isomer's targets are less defined but distinct.
Therapeutic Implications
The Lithium Connection
Lithium therapy for bipolar disorder targets Inositol Monophosphatase (IMPase) . However, it also inhibits Inositol Polyphosphate 1-Phosphatase (INPP1) .
-
Effect: Inhibition of INPP1 prevents the breakdown of Ins(1,4)P2 and Ins(1,3,4)P3.
-
Result: This causes a "traffic jam" in the recycling pathway, depleting free inositol and dampening excessive signaling. This validates the importance of the IP2-to-IP1 step as a drug target [3].
Lowe Syndrome (OCRL Deficiency)
In Lowe Syndrome, the failure of the OCRL 5-phosphatase leads to elevated PI(4,5)P2 (lipid) and altered soluble IP2 ratios. The lack of Ins(1,4)P2 generation may contribute to the metabolic defects observed in these patients' renal cells [1].
Data Summary: Isomer Profiles
| Isomer | Primary Origin Enzyme | Metabolic Fate | Key Known Function |
| Ins(1,4)P2 | 5-Phosphatase (e.g., OCRL) | Dephosphorylated to Ins(4)P | Activates PFK (Glycolysis); Recycling intermediate |
| Ins(4,5)P2 | 1-Phosphatase (INPP1) | Dephosphorylated to Ins(4)P | Minor metabolite; potential accumulation in Li+ therapy |
| Ins(3,4)P2 | 1-Phosphatase (acting on IP3 isomers) | Variable | Associated with differentiation; distinct from lipid signaling |
References
-
Lowe syndrome protein OCRL1 is a phosphatidylinositol (4,5)-bisphosphate 5-phosphatase. Zhang, X., et al. (1995).[3][4] Nature. [Link]
-
Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase. Mayr, G. W. (1984).[5] Biochemical Journal. [Link]
-
Inositol depletion as a mechanism of action of lithium therapy. Berridge, M. J., et al. (1989). Cell. [Link][2][6][7][8][9]
-
Metabolism of inositol 1,4,5-trisphosphate and inositol 1,3,4-trisphosphate in rat parotid acinar cells. Shears, S. B. (1989). Biochemical Journal. [Link]
Sources
- 1. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pnas.org [pnas.org]
- 5. Inositol 1,4-bisphosphate is an allosteric activator of muscle-type 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Production of Inositol (2,4)-bisphosphate [Ins(2,4)P2]
Introduction: The Significance of Specific Inositol Phosphate Isomers in Cellular Signaling
Inositol phosphates are a class of signaling molecules pivotal to a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] The phosphorylation state of the myo-inositol ring dictates the molecule's function, creating a complex signaling language within the cell. While much research has focused on highly phosphorylated inositols like inositol trisphosphate (IP3) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the biological roles of lower-order inositol phosphates, such as inositol bisphosphates (InsP2s), are an emerging area of interest. The specific isomer, inositol (2,4)-bisphosphate [Ins(2,4)P2], is of particular interest to researchers investigating the intricate pathways of inositol phosphate metabolism and signaling.
These application notes provide a comprehensive protocol for the enzymatic production of Ins(2,4)P2 using a recombinant phytase. As a direct enzymatic synthesis of Ins(2,4)P2 is not a widely established standard procedure, this guide is presented as a foundational protocol, based on the known enzymatic activities of well-characterized phytases. It is intended for researchers, scientists, and drug development professionals and is designed to be a self-validating system, with built-in checkpoints for optimization and characterization.
Conceptual Framework: Harnessing Phytase Specificity for Isomer-Selective Production
Phytases (myo-inositol-hexakisphosphate phosphohydrolases) are enzymes that catalyze the stepwise hydrolysis of phytic acid (InsP6) to less phosphorylated myo-inositol derivatives and inorganic phosphate.[2][3] The key to producing a specific inositol phosphate isomer lies in the inherent specificity of the phytase employed. Different classes of phytases, such as 3-phytases, 6-phytases, and β-propeller phytases, exhibit distinct pathways of dephosphorylation.[4][5]
This protocol will utilize a recombinant 3-phytase from Aspergillus niger, a well-characterized and commercially available enzyme.[6] The rationale is that by carefully controlling the reaction time and conditions, the hydrolysis of InsP6 can be steered to favor the accumulation of intermediate products, among which Ins(2,4)P2 may be present. The subsequent purification and characterization steps are therefore critical for isolating and verifying the target molecule.
Figure 1: Conceptual workflow for the enzymatic production, purification, and characterization of Ins(2,4)P2.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Grade |
| Recombinant Aspergillus niger Phytase | Sigma-Aldrich, Megazyme | Enzyme Grade |
| Phytic Acid Sodium Salt | Sigma-Aldrich | ≥98% |
| Sodium Acetate | Fisher Scientific | ACS Grade |
| Acetic Acid, Glacial | Fisher Scientific | ACS Grade |
| Ammonium Formate | Sigma-Aldrich | HPLC Grade |
| Hydrochloric Acid | Fisher Scientific | ACS Grade |
| Sodium Hydroxide | Fisher Scientific | ACS Grade |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |
| Syringe Filters (0.22 µm) | Millipore | Sterile |
| Anion-Exchange HPLC Column | Waters, Agilent | e.g., Partisphere SAX |
Experimental Protocols
Part 1: Enzymatic Synthesis of Inositol Phosphate Mixture
This part of the protocol is designed to generate a mixture of inositol phosphates through the controlled hydrolysis of phytic acid. The key is to halt the reaction before complete dephosphorylation to inositol.
1.1. Preparation of Reagents:
-
50 mM Sodium Acetate Buffer (pH 5.0): Dissolve 4.1 g of sodium acetate in 950 mL of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Bring the final volume to 1 L with deionized water.
-
100 mM Phytic Acid Solution: Dissolve 6.6 g of phytic acid sodium salt in 100 mL of 50 mM sodium acetate buffer (pH 5.0). Prepare fresh.
-
Recombinant Phytase Solution (1 U/µL): Reconstitute the lyophilized enzyme in cold 50 mM sodium acetate buffer (pH 5.0) to a stock concentration of 1 unit per microliter. Store on ice.
1.2. Enzymatic Reaction Setup:
-
In a 50 mL conical tube, combine 10 mL of the 100 mM phytic acid solution with 39.9 mL of 50 mM sodium acetate buffer (pH 5.0).
-
Pre-incubate the substrate solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the 1 U/µL recombinant phytase solution.
-
Incubate the reaction mixture at 37°C with gentle agitation.
1.3. Time-Course Analysis and Reaction Quenching (Optimization Step):
The goal is to identify the optimal incubation time to maximize the yield of InsP2 isomers.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by heating the aliquot at 95°C for 5 minutes.
-
Cool the quenched samples on ice.
-
Analyze a small portion of each time-point sample by analytical HPLC (as described in Part 2) to monitor the disappearance of InsP6 and the appearance of lower inositol phosphates.
-
Based on the analytical HPLC results, determine the optimal incubation time for the large-scale reaction. For the preparative scale, quench the entire 50 mL reaction by heating at 95°C for 10 minutes.
Part 2: Purification of Ins(2,4)P2 by Anion-Exchange HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for separating the various inositol phosphate isomers generated during the enzymatic reaction.[7][8][9]
2.1. Preparation of HPLC Buffers:
-
Buffer A: Deionized water.
-
Buffer B: 1 M Ammonium Formate, pH 3.7 (adjusted with formic acid).
2.2. HPLC Instrumentation and Column:
-
HPLC System: A preparative HPLC system equipped with a UV detector (for monitoring the column effluent, although inositol phosphates have low UV absorbance) and a fraction collector.
-
Column: A strong anion-exchange (SAX) column (e.g., Whatman Partisphere SAX, 10 µm, 250 x 4.6 mm).
2.3. Purification Protocol:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter.
-
Equilibrate the SAX column with 100% Buffer A.
-
Inject the filtered sample onto the column.
-
Elute the inositol phosphates using a linear gradient of Buffer B. A suggested gradient is as follows:
-
0-10 min: 0% B
-
10-60 min: 0-100% B
-
60-70 min: 100% B
-
70-80 min: 100-0% B
-
-
Collect fractions of 1-2 mL throughout the gradient elution.
-
Analyze the collected fractions for phosphate content using a malachite green assay or a similar sensitive phosphate detection method to identify the peaks corresponding to inositol phosphates.
-
Pool the fractions corresponding to the InsP2 peak for further characterization.
Figure 2: Schematic of the HPLC purification process for separating inositol phosphate isomers.
Part 3: Characterization and Verification of Ins(2,4)P2
Confirmation of the identity and purity of the isolated Ins(2,4)P2 is crucial. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[10][11]
3.1. Mass Spectrometry (MS):
-
Lyophilize the pooled HPLC fractions containing the InsP2 peak.
-
Reconstitute the sample in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water).
-
Analyze the sample by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) in negative ion mode to confirm the mass-to-charge ratio (m/z) corresponding to InsP2 (C6H14O12P2; exact mass: 340.0011).
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the definitive method for determining the phosphorylation pattern of the inositol ring.
-
Desalt the lyophilized InsP2 sample.
-
Dissolve the sample in D2O.
-
Acquire 1H, 13C, and 31P NMR spectra.
-
The specific chemical shifts and coupling constants of the protons and carbons on the inositol ring, along with the 31P signals, will allow for the unambiguous identification of the isomer as Ins(2,4)P2. Comparison with published NMR data for inositol phosphate standards is recommended.
Trustworthiness: A Self-Validating System
This protocol is designed with internal validation steps to ensure the integrity of the results.
-
Time-Course Analysis: The initial time-course experiment is a critical validation step to understand the kinetics of the specific recombinant phytase being used and to determine the optimal endpoint for the reaction.
-
Analytical HPLC: The use of analytical HPLC before preparative scale-up validates the presence of lower inositol phosphates and informs the purification strategy.
-
Orthogonal Characterization: The combination of mass spectrometry (for molecular weight confirmation) and NMR spectroscopy (for structural elucidation) provides a robust and trustworthy verification of the final product's identity.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Enzyme: Aspergillus niger phytase is chosen for its well-documented 3-phytase activity and commercial availability. While it may not exclusively produce Ins(2,4)P2, its known hydrolysis pathway provides a starting point for generating a mixture of isomers from which the target can be isolated.
-
Reaction Conditions: The pH of 5.0 and temperature of 37°C are selected to be within the optimal range for A. niger phytase activity, ensuring efficient hydrolysis of the phytic acid substrate.
-
Purification Strategy: Anion-exchange chromatography is the gold standard for separating inositol phosphates due to their high negative charge. The use of a volatile buffer like ammonium formate facilitates the removal of buffer salts during lyophilization, which is crucial for subsequent MS and NMR analysis.
References
-
Recent Advances in Directed Phytase Evolution and Rational Phytase Engineering. ResearchGate.[Link]
-
Ca(2+)-inositol phosphate chelation mediates the substrate specificity of beta-propeller phytase. PubMed.[Link]
-
Separation of multiple isomers of inositol phosphates formed in GH3 cells. PubMed.[Link]
-
INSIGHTS INTO THE STRUCTURE- ACTIVITY RELATIONSHIPS OF ENZYMES IMPLICATED IN PHYTATE METABOLISM. University of Cape Town.[Link]
-
Inositol Phosphates and their Biological Effects. Biomedical and Pharmacology Journal.[Link]
-
Inositol - Wikipedia. Wikipedia.[Link]
-
Specificity of hydrolysis of phytic acid by alkaline phytase from lily pollen. PMC.[Link]
-
What is the mechanism of Inositol? Patsnap Synapse.[Link]
-
HPLC separation of inositol polyphosphates. PubMed.[Link]
-
HPLC with Inductively Coupled Plasma Optical Emission Spectrometric Detection for the Analysis of Inositol Phosphates. ResearchGate.[Link]
-
Evolution of E. coli Phytase Toward Improved Hydrolysis of Inositol Tetraphosphate. Frontiers in Bioengineering and Biotechnology.[Link]
-
HPLC Separation of Inositol Polyphosphates. Springer Nature Experiments.[Link]
-
Structural and functional profile of phytases across the domains of life. PMC.[Link]
-
Hydrolysis of phytic acid by phytase enzyme. ResearchGate.[Link]
-
The phytase RipBL1 enables the assignment of a specific inositol phosphate isomer as a structural component of human kidney stones. PMC.[Link]
-
A rapid separation method for inositol phosphates and their isomers. Biochemical Journal.[Link]
-
Semi-enzymatic synthesis and application of 13 C-isotopically labelled inositol-(1,4,5). Royal Society of Chemistry.[Link]
-
ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. PMC.[Link]
-
The Impact of Phytases on the Release of Bioactive Inositols, the Profile of Inositol Phosphates, and the Release of Selected Minerals in the Technology of Buckwheat Beer Production. MDPI.[Link]
-
Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal.[Link]
-
Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers. PMC.[Link]
-
The efficacy of 2 phytases on inositol phosphate degradation in different segments of the gastrointestinal tract, calcium and phosphorus digestibility, and bone quality of broilers. PMC.[Link]
-
The phytase RipBL1 enables the assignment of a specific inositol phosphate isomer as a structural component of human kidney ston. ZORA.[Link]
-
Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. MDPI.[Link]
- The preparation method of inositol.
-
Enzymatic Synthesis of Inositol Pyrophosphates. ResearchGate.[Link]
- Inositol preparation method.
-
Effects of increasing the inclusion level of phytase on the... ResearchGate.[Link]
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers.[Link]
-
Insight into phytase-producing microorganisms for phytate solubilization and soil sustainability. Frontiers.[Link]
-
Phytate solubilizing microorganisms and enzyme phytase to combat nutritional problems in cereal-based foods. MedCrave online.[Link]
-
A Nuclear Magnetic Resonance Spectroscopy Method in Characterization of Blood Metabolomics for Alzheimer's Disease. MDPI.[Link]
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. PMC.[Link]
-
NMR insights into dynamic, multivalent interactions of intrinsically disordered regions: from discrete complexes to condensates. PMC.[Link]
-
Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. MDPI.[Link]
Sources
- 1. Inositol Phosphates and their Biological Effects – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of multiple isomers of inositol phosphates formed in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 10. Ca(2+)-inositol phosphate chelation mediates the substrate specificity of beta-propeller phytase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specificity of hydrolysis of phytic acid by alkaline phytase from lily pollen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of myo-Inositol 2,4-Bisphosphate from Orthoformates
Introduction: The Significance of myo-Inositol 2,4-Bisphosphate
myo-Inositol, a six-carbon cyclitol, and its phosphorylated derivatives are fundamental to a vast array of cellular signaling pathways in eukaryotes.[1] The specific phosphorylation pattern on the myo-inositol ring dictates the molecule's biological function, acting as a sophisticated code for intracellular communication. myo-Inositol 2,4-bisphosphate (Ins(2,4)P₂), while less ubiquitous than its famous cousin, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), plays a crucial role in cellular processes. Its precise functions are an active area of research, making the availability of pure, synthetic Ins(2,4)P₂ essential for these investigations. Chemical synthesis provides a reliable route to this and other inositol phosphates, enabling the production of molecular probes to unravel their biological roles and to serve as a basis for the development of novel therapeutic agents.
This application note provides a detailed, step-by-step guide for the chemical synthesis of myo-inositol 2,4-bisphosphate, starting from the readily available myo-inositol and utilizing an orthoformate-based protecting group strategy. This approach offers a robust and regioselective pathway to the desired bisphosphate isomer.
Synthetic Strategy: A Logic-Driven Approach
The core challenge in inositol chemistry is the differentiation of the six hydroxyl groups, which exhibit subtle differences in reactivity. Our synthetic strategy leverages the power of protecting groups to orchestrate the regioselective phosphorylation of the C2 and C4 hydroxyls. The use of a myo-inositol 1,3,5-orthoformate intermediate is a cornerstone of this approach. This rigid, adamantane-like structure effectively masks the 1, 3, and 5-hydroxyl groups in a single, high-yielding step, leaving the 2, 4, and 6-hydroxyls accessible for further manipulation.[2]
The subsequent steps are designed to achieve the selective phosphorylation of the 2 and 4 positions. This is accomplished by first protecting the more sterically accessible equatorial 6-hydroxyl group with a bulky trityl group. The remaining axial 2-hydroxyl and equatorial 4-hydroxyl groups are then phosphorylated using a standard phosphoramidite-based method. Finally, a carefully orchestrated deprotection sequence unveils the target molecule, myo-inositol 2,4-bisphosphate.
Visualized Synthetic Pathway
Figure 1: A high-level overview of the synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2,4-Dihydroxy-6-O-trityl-myo-inositol 1,3,5-Orthoformate
Step 1.1: Preparation of myo-Inositol 1,3,5-Orthoformate
The initial step involves the protection of the 1, 3, and 5-hydroxyl groups of myo-inositol as an orthoformate. This reaction is typically high-yielding and results in a crystalline product that can often be used without extensive purification.
-
Materials:
-
myo-Inositol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
-
Protocol:
-
To a suspension of myo-inositol (1 equivalent) in anhydrous DMF, add triethyl orthoformate (excess, ~5-10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under reduced pressure (to remove the ethanol byproduct) at approximately 80-90 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with a few drops of triethylamine.
-
The product, myo-inositol 1,3,5-orthoformate, will often precipitate from the reaction mixture. It can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried under vacuum.
-
| Parameter | Value | Rationale |
| Starting Material | myo-Inositol | A readily available and inexpensive starting material. |
| Reagents | Triethyl orthoformate, p-TSA | Triethyl orthoformate is the orthoformate source, and p-TSA is an effective acid catalyst. |
| Solvent | Anhydrous DMF | A high-boiling polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 80-90 °C | Sufficient to drive the reaction to completion and facilitate the removal of the ethanol byproduct. |
| Expected Yield | > 80% | This reaction is generally efficient and high-yielding. |
| Purification | Precipitation and filtration | The product is often crystalline and can be isolated in high purity without the need for column chromatography. |
| Key Reference(s) | [3] | This reference provides a good basis for the preparation of inositol orthoesters. |
Step 1.2: Selective Tritylation of the 6-Hydroxyl Group
This step aims to selectively protect the equatorial 6-hydroxyl group, leaving the axial 2- and equatorial 4-hydroxyls free for phosphorylation. The bulky trityl group shows a preference for the less sterically hindered equatorial positions.
-
Materials:
-
myo-Inositol 1,3,5-orthoformate
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
-
Protocol:
-
Dissolve myo-inositol 1,3,5-orthoformate (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Add trityl chloride (1.1-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature, and if necessary, gently heat to 40-50 °C to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.
-
The residue can be purified by silica gel column chromatography to isolate the desired 6-O-trityl-myo-inositol 1,3,5-orthoformate.
-
| Parameter | Value | Rationale |
| Starting Material | myo-Inositol 1,3,5-orthoformate | The key intermediate with the 1, 3, and 5 positions protected. |
| Reagents | Trityl chloride, pyridine | Trityl chloride is the source of the bulky trityl protecting group. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct. |
| Solvent | Anhydrous Pyridine | A standard solvent for tritylation reactions. |
| Expected Yield | 50-70% | Selective protection can sometimes lead to a mixture of products, hence the moderate yield. Careful control of stoichiometry and reaction conditions is crucial. |
| Purification | Silica gel column chromatography | Necessary to separate the desired mono-tritylated product from unreacted starting material and di-tritylated byproducts. |
| Key Reference(s) | [4] | This reference describes the synthesis of a trityl derivative of myo-inositol orthoformate, providing a basis for this step. |
Part 2: Bisphosphorylation of the 2,4-Diol
With the 6-hydroxyl group protected, the remaining hydroxyls at positions 2 and 4 are now ready for phosphorylation. We employ a robust phosphoramidite-based method, which proceeds in two stages: phosphitylation followed by oxidation.
-
Materials:
-
6-O-Trityl-myo-inositol 1,3,5-orthoformate
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH)
-
-
Protocol:
-
Dissolve 6-O-trityl-myo-inositol 1,3,5-orthoformate (1 equivalent) and 1H-tetrazole (2.5-3 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add dibenzyl N,N-diisopropylphosphoramidite (2.2-2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the phosphitylation is complete, cool the reaction mixture to -40 to -78 °C.
-
Add a solution of m-CPBA or t-BuOOH (2.5-3 equivalents) in DCM dropwise to oxidize the phosphite triester to the phosphate triester.
-
After the oxidation is complete (as monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform a standard aqueous workup, and purify the crude product by silica gel column chromatography.
-
| Parameter | Value | Rationale |
| Starting Material | 6-O-Trityl-myo-inositol 1,3,5-orthoformate | The diol precursor for bisphosphorylation. |
| Reagents | Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole, m-CPBA | A standard set of reagents for phosphorylation. The phosphoramidite is the phosphorus source, 1H-tetrazole is the activator, and m-CPBA is the oxidant. Benzyl groups on the phosphate are readily removed by hydrogenolysis.[5] |
| Solvent | Anhydrous DCM | A common solvent for phosphitylation reactions. |
| Expected Yield | 70-90% | Phosphitylation/oxidation is generally a high-yielding process. |
| Purification | Silica gel column chromatography | To remove any unreacted starting materials, byproducts, and excess reagents. |
| Key Reference(s) | [5][6] | These references provide general protocols for the phosphorylation of inositol hydroxyl groups using phosphoramidite chemistry. |
Part 3: Global Deprotection
The final stage of the synthesis involves the removal of all protecting groups to yield the target molecule. This is achieved in a two-step sequence.
Step 3.1: Detritylation
The acid-labile trityl group is removed first under mild acidic conditions.
-
Materials:
-
Fully protected myo-inositol 2,4-bisphosphate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the fully protected inositol bisphosphate in DCM.
-
Add a small amount of TFA (e.g., 10-20% v/v) and stir at room temperature.
-
Monitor the reaction by TLC until the trityl group is completely removed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and perform an aqueous workup.
-
The product can be purified by silica gel column chromatography.
-
Step 3.2: Hydrogenolysis of Benzyl and Orthoformate Groups
The final deprotection step involves the simultaneous removal of the benzyl groups from the phosphates and the cleavage of the orthoformate ring via catalytic hydrogenolysis.
-
Materials:
-
The product from Step 3.1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol/Water mixture
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve the detritylated, benzyl-protected inositol bisphosphate in a suitable solvent such as methanol or an ethanol/water mixture.
-
Carefully add the 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until all benzyl groups and the orthoformate are cleaved.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate, containing the final product, can be lyophilized or purified further by ion-exchange chromatography if necessary.
-
| Parameter | Value | Rationale |
| Deprotection Steps | 1. Mild Acid (TFA) 2. Hydrogenolysis (H₂, Pd/C) | A two-step deprotection ensures a controlled and clean removal of the protecting groups. The trityl group is acid-labile, while the benzyl and orthoformate groups are susceptible to hydrogenolysis.[5] |
| Final Product | myo-Inositol 2,4-bisphosphate | The target molecule. |
| Purification | Ion-exchange chromatography or Lyophilization | The final product is a highly polar, water-soluble compound. Ion-exchange chromatography is often used for the purification of inositol phosphates. |
| Characterization | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry | Essential for confirming the structure and purity of the final product. NMR data for various inositol phosphates are available in the literature for comparison.[2][7] |
Self-Validating System and Characterization
To ensure the integrity of the synthesis, each intermediate should be thoroughly characterized.
-
TLC Analysis: Thin-layer chromatography should be used to monitor the progress of each reaction.
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are indispensable tools for confirming the structure of each intermediate and the final product. The chemical shifts and coupling constants will provide definitive evidence of the regiochemistry of protection and phosphorylation.[7][8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of each compound.
By systematically applying these analytical techniques at each stage, the synthetic protocol becomes a self-validating system, ensuring the identity and purity of the final myo-inositol 2,4-bisphosphate.
References
- BenchChem. (2025). Synthesis of Inositol Phosphates Using 3,6-Bis-O-benzyl-D,L-myo-inositol.
-
BMRB. (n.d.). BMRB entry bmse000103 - Myo-Inositol. Biological Magnetic Resonance Bank. Retrieved February 22, 2026, from [Link]
- Cerdan, S., Hansen, C. A., Johanson, R., Inubushi, T., & Williamson, J. R. (1986). Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1,3,4,5-tetrakisphosphate. Journal of Biological Chemistry, 261(31), 14676-14680.
- Riley, A. M., & Potter, B. V. L. (2000). Regioselective deprotection of orthobenzoates for the synthesis of inositol phosphates. Organic & Biomolecular Chemistry, (19), 3427-3436.
- Miller, B., & Gaggini, F. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry).
- Gigg, J., & Gigg, R. (1989). The total synthesis of myo-inositol phosphates via myo-inositol orthoformate. Journal of the Chemical Society, Perkin Transactions 1, 431-438.
- Michell, R. H. (2008). Inositol derivatives: evolution and functions. Nature Reviews Molecular Cell Biology, 9(2), 151-161.
- Falcone, E., et al. (2025). Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto. European Journal of Organic Chemistry.
- Lindon, J. C., Baker, D. J., Farrant, R. D., & Williams, J. M. (1986). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. Biochemical Journal, 233(1), 275-277.
- Shashidhar, M. S., et al. (2020). Potential of myo-inositol as a starting material for natural product synthesis. Journal of the Indian Chemical Society, 97(2), 178-185.
- Praveen, T., & Shashidhar, M. S. (2001). Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters.
- Shashidhar, M. S., & Reddy, P. T. (2003). Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. Chemical Reviews, 103(11), 4357-4384.
- Unimore CRIS. (2017). From Myo-inositol to D-chiro-inositol molecular pathways. European Review for Medical and Pharmacological Sciences, 21, 5066-5073.
- Mills, S. J., et al. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. The Journal of Organic Chemistry, 78(6), 2275-2288.
- Foulds, G. J., et al. (2022).
-
YMDB. (n.d.). 1D-myo-inositol 1,4-bisphosphate (YMDB00852). Yeast Metabolome Database. Retrieved February 22, 2026, from [Link]
- Avenoza, A., et al. (2013). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. Chirality, 25(11), 771-776.
- Ozaki, S., & Watanabe, Y. (1990). Process for the preparation of myoinositol derivatives.
- Gonnade, R. G., et al. (2014). Correlation of the solid-state reactivities of racemic 2,4(6)-di-O-benzoyl-myo-inositol 1,3,5-orthoformate and its 4,4'-bipyridine cocrystal with their crystal structures.
- Riley, A. M., et al. (2003). Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Bioorganic & Medicinal Chemistry, 11(20), 4465-4474.
- Avenoza, A., et al. (2022).
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0262227A1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]
- 7. Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1,3,4,5-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmse000103 Myo-Inositol at BMRB [bmrb.io]
Application of capillary electrophoresis (CE-MS) for Ins(2,4)P2 analysis
An Application Note and Protocol for the Analysis of Inositol (2,4)-bisphosphate [Ins(2,4)P₂] by Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Authored by: A Senior Application Scientist
Abstract
The analysis of myo-inositol phosphates (InsPs) and their pyrophosphate derivatives (PP-InsPs) presents a significant analytical challenge due to the existence of numerous isomers, high polarity, low cellular abundance, and the lack of a native chromophore.[1][2] These molecules are central to a complex signaling network that governs a vast array of cellular processes. Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a transformative analytical strategy, offering the high separation efficiency and sensitive detection required to resolve and quantify these intricate signaling molecules.[1] This guide provides a detailed protocol for the analysis of inositol bisphosphate (InsP₂) isomers, with a focus on Ins(2,4)P₂, from mammalian cell extracts using CE-MS. We detail a robust workflow, from sample extraction and enrichment to the specifics of CE-MS analysis and data interpretation, grounded in established methodologies.
Introduction: The Challenge and the Solution
Inositol phosphates are a class of water-soluble signaling molecules critical for eukaryotic cell function. Their complex phosphorylation patterns, orchestrated by a suite of kinases and phosphatases, create a sophisticated signaling language. While much attention has been focused on higher inositol phosphates like Ins(1,4,5)P₃, the roles of lower phosphorylated species, including the various InsP₂ isomers, are increasingly recognized as vital components of this signaling hub.
Analyzing these molecules is notoriously difficult. Their high charge density and structural similarity make chromatographic separation challenging, while their low concentrations demand highly sensitive detection methods.[1] Traditional methods often rely on radioactive labeling, which can be cumbersome and expensive.
Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) provides a powerful solution.[3] CE separates these highly charged analytes with exceptional resolution based on their electrophoretic mobility in a narrow-bore capillary.[4] This is directly coupled to an electrospray ionization (ESI) source, which transfers the separated ions into the mass spectrometer for detection based on their mass-to-charge ratio (m/z). This combination enables the separation of isomers and provides sensitive, label-free quantification, making it an ideal platform for dissecting the complex world of inositol phosphate metabolism.[1]
The Inositol Phosphate Signaling Pathway
The synthesis and degradation of inositol phosphates is a tightly regulated network. The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a minor phospholipid in the plasma membrane, by phospholipase C (PLC).[5][6] This reaction generates the key second messengers inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG).[7] InsP₃ can then be further phosphorylated or dephosphorylated, leading to a cascade of different inositol phosphate species. The diagram below provides a simplified overview of this metabolic web.
Caption: Simplified Inositol Phosphate (InsP) Signaling Pathway.
Experimental Protocol
This protocol is designed for researchers equipped with a standard CE system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Perchloric Acid (PCA), 70% | ACS Grade | Sigma-Aldrich | For cell lysis and protein precipitation. |
| Potassium Hydroxide (KOH) | ACS Grade | Sigma-Aldrich | For neutralization. |
| Titanium Dioxide (TiO₂) Beads | >99% purity, 5 µm | Phos-Select™, Sigma-Aldrich | For InsP enrichment. |
| Ammonium Acetate | LC-MS Grade | Fisher Scientific | For background electrolyte (BGE). |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific | For TiO₂ bead washing. |
| Formic Acid | LC-MS Grade | Fisher Scientific | For TiO₂ bead washing. |
| Ammonium Hydroxide | LC-MS Grade | Fisher Scientific | For elution from TiO₂ beads. |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® System | For all aqueous solutions. |
| Fused-Silica Capillary | 50 µm i.d. | Molex/Polymicro | Or equivalent. |
| Stable Isotope Labeled (SIL) InsP Standards | N/A | Synthesized or custom order | e.g., [¹³C₆]InsP₆, for internal standardization.[1] |
| Ins(2,4)P₂ Standard | >98% purity | Cayman Chemical | For identification and calibration. |
Protocol Part 1: Sample Preparation from Mammalian Cells
This procedure details the extraction and enrichment of InsPs from a confluent 10 cm dish of cultured mammalian cells.
-
Cell Lysis and Quenching:
-
Aspirate the culture medium completely.
-
Immediately add 1 mL of ice-cold 1 M Perchloric Acid (PCA) to the plate.
-
Causality: PCA instantly denatures proteins and precipitates macromolecules, quenching all enzymatic activity and preserving the cellular snapshot of InsP levels.
-
-
Scrape the cells from the plate using a cell lifter and transfer the acidic suspension to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
-
Neutralization and Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This fraction contains the soluble InsPs.
-
Neutralize the acidic extract by adding a pre-determined volume of 3 M potassium hydroxide (KOH) solution until the pH is between 6.0 and 7.0.
-
Causality: Neutralization is critical for the subsequent enrichment step and precipitates the excess perchlorate as potassium perchlorate (KClO₄), which is poorly soluble.
-
-
Incubate on ice for 15 minutes to allow for complete KClO₄ precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄.
-
Transfer the cleared, neutralized supernatant to a new tube.
-
-
Inositol Phosphate Enrichment with TiO₂ Beads:
-
Prepare a slurry of TiO₂ beads (e.g., 50 mg/mL) in a wash buffer (e.g., 80% ACN, 0.1% Formic Acid).
-
Add 50 µL of the TiO₂ bead slurry to the neutralized cell extract.
-
Causality: The positively charged surface of titanium dioxide at low pH has a high affinity for the negatively charged phosphate groups of InsPs, allowing for their specific capture from the complex cellular matrix.[8]
-
-
Incubate for 30 minutes at room temperature with gentle end-over-end rotation.
-
Pellet the beads by centrifugation (1,000 x g for 2 minutes). Discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three times with 500 µL of the wash buffer to remove non-specifically bound contaminants.
-
After the final wash, carefully remove all residual wash buffer.
-
Elute the bound InsPs by adding 100 µL of an elution buffer (e.g., 5% Ammonium Hydroxide in water).
-
Causality: The high pH of the ammonium hydroxide solution deprotonates the TiO₂ surface, reversing its charge and releasing the negatively charged InsPs.
-
-
Vortex and incubate for 15 minutes.
-
Centrifuge to pellet the beads and transfer the supernatant (containing the purified InsPs) to a new tube.
-
Lyophilize the eluate to dryness in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried sample in 20 µL of ultrapure water. At this stage, add an internal standard mixture (e.g., [¹³C₆]-labeled InsPs) for quantification.
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the final sample to a CE vial for analysis.
-
Protocol Part 2: CE-MS Analysis
The following parameters are a starting point and should be optimized for your specific CE-MS system.
-
Capillary Conditioning (for a new capillary):
-
Flush the capillary sequentially with:
-
1 M NaOH (20 min)
-
Ultrapure Water (20 min)
-
Background Electrolyte (BGE) (30 min)
-
Causality: This procedure activates the silanol groups on the inner capillary wall, ensuring a stable and reproducible electroosmotic flow (EOF).
-
-
-
CE-MS System Configuration:
-
Background Electrolyte (BGE): 25 mM Ammonium Acetate, pH 9.5.
-
Sheath Liquid: 60:40 (v/v) Isopropanol:Water with 0.1% Formic Acid.
-
Causality: The sheath liquid completes the electrical circuit at the capillary outlet and provides the ideal solvent composition for stable electrospray ionization in positive or negative mode.[9]
-
-
Sample Injection: Hydrodynamic injection at 50 mbar for 10 seconds.
-
Separation Voltage: -25 kV (for negative ion mode). The high negative voltage drives the negatively charged InsP anions towards the detector against a suppressed EOF.
-
Capillary Temperature: 25°C.
-
-
Mass Spectrometer Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Drying Gas (N₂): 5-8 L/min.
-
Nebulizer Pressure: 5-10 psig.[9]
-
Scan Mode: Full Scan (m/z 150-800) and/or Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for target analytes.
-
Overall Experimental Workflow
The entire process from cell culture to data acquisition is summarized in the workflow diagram below.
Caption: Workflow for CE-MS Analysis of Inositol Phosphates.
Data Analysis and Quantitative Results
Analyte Identification
The identity of Ins(2,4)P₂ is confirmed by two criteria:
-
Migration Time: The migration time of the peak in the sample extract must match that of an authentic Ins(2,4)P₂ standard run under identical conditions.
-
Mass-to-Charge Ratio (m/z): The peak must exhibit the correct m/z for the expected ion. For InsP₂, the molecular weight is 340.09 g/mol . In negative ion mode, common adducts include:
-
[M-H]⁻: m/z 339.08
-
[M-2H]²⁻: m/z 169.54
-
High-resolution mass spectrometry is invaluable for confirming the elemental composition and increasing confidence in peak assignment.
Quantification
Absolute quantification is achieved by calculating the peak area ratio of the endogenous analyte to a known concentration of a co-injected stable isotope-labeled (SIL) internal standard.[1] For InsP₂ analysis, a SIL standard of a more abundant species like [¹³C₆]InsP₆ can be used, with response factors determined from a calibration curve.
Expected Performance Characteristics
The following table summarizes typical quantitative parameters for the analysis of inositol phosphates by CE-MS.
| Parameter | Typical Value | Reference |
| Analyte | Inositol bisphosphate (InsP₂) | - |
| Formula | C₆H₁₄O₁₂P₂ | - |
| Expected m/z [M-H]⁻ | 339.08 | - |
| Expected m/z [M-2H]²⁻ | 169.54 | - |
| Injection Volume | ~10 nL | |
| Limit of Detection (LOD) | 50-150 nM | [2] |
| Limit of Quantitation (LOQ) | ~250 nM | [8] |
| Migration Time Repeatability (%RSD) | 0.9 - 1.3 % | [4] |
| Peak Area Repeatability (%RSD) | 2.5 - 10 % | [4] |
Method Trustworthiness and Troubleshooting
A self-validating system requires consistent performance checks and a logical approach to troubleshooting.
System Suitability
Before analyzing biological samples, inject a standard mixture containing Ins(2,4)P₂ and the internal standard. Verify that:
-
Migration times are within ±5% of the expected value.
-
Peak shapes are symmetrical.
-
Signal intensity is within the expected range.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable or No Electrospray | - Clogged emitter/capillary outlet.- Incorrect sheath liquid composition or flow rate.- Air bubble in the capillary or sheath liquid line. | - Trim the capillary outlet.- Prepare fresh sheath liquid and check flow rate.- Purge all lines to remove bubbles. |
| Shifting Migration Times | - Change in BGE composition (evaporation, depletion).- Capillary surface chemistry has changed.- Inconsistent capillary temperature. | - Prepare fresh BGE daily.- Perform a capillary conditioning wash.- Verify temperature control of the capillary cassette. |
| Low Signal Intensity | - Poor sample recovery during extraction.- Inefficient ionization.- Ion suppression from matrix components. | - Spike a known amount of standard pre-extraction to check recovery.- Optimize MS source parameters (voltages, gas flows).- Ensure the sample cleanup/enrichment step was effective. |
| Poor Peak Shape (Tailing/Fronting) | - Sample overload.- Mismatch between sample matrix and BGE conductivity.- Adsorption of analyte to the capillary wall. | - Dilute the sample.- Reconstitute the sample in a solution closer to the BGE composition.- Use a coated capillary if adsorption is suspected.[10] |
References
-
Qiu, D., Wilson, M. S. C., Eisen, D., Fiedler, D., Jessen, H. J., & Saiardi, A. (2020). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Nature Communications, 11(1), 6035. [Link]
-
Qiu, D., Wilson, M. S. C., Fiedler, D., Jessen, H. J., & Saiardi, A. (2021). Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry. UCL Discovery. [Link]
-
Qiu, D., Wilson, M. S. C., Eisen, D., Fiedler, D., Jessen, H. J., & Saiardi, A. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]
-
Wang, H., Gu, Y., Harmel, R. K., et al. (2022). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science. [Link]
-
Stibilj, V., & Veber, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. MDPI. [Link]
-
Wang, H., Gu, Y., Harmel, R. K., et al. (2022). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. PMC. [Link]
-
Azevedo, C., & Saiardi, A. (2017). Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism. Biochemical Journal. [Link]
-
Kurosaki, T., & Tsubata, T. (2011). Inositol Phospholipid Signaling and the Biology of Natural Killer Cells. PMC. [Link]
-
Wikipedia. (n.d.). Phosphatidylinositol 4,5-bisphosphate. Wikipedia. [Link]
-
Rameh, L. E., et al. (2004). The phosphatidylinositol (PI)-5-phosphate 4-kinase type II enzyme controls insulin signaling by regulating PI-3,4,5-trisphosphate degradation. PNAS. [Link]
-
CUSABIO. (n.d.). Phosphatidylinositol signaling system. CUSABIO. [Link]
-
ResearchGate. (n.d.). Overview of the PtdIns(4,5)P 2 signaling system. ResearchGate. [Link]
-
Wallroth, A., & Haucke, V. (2020). PI(3,4)P2 Signaling in Cancer and Metabolism. Frontiers. [Link]
-
Neusüß, C., & Watzig, H. (2011). Quantitation in capillary electrophoresis-mass spectrometry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis–mass spectrometry. Wikipedia. [Link]
-
Ast Malkoski, S., et al. (2022). Capillary Electrophoresis Coupled to Electrospray Ionization Tandem Mass Spectrometry for Ultra-Sensitive Proteomic Analysis of Limited Samples. PMC. [Link]
-
Liyu, A. V., et al. (2022). A Multipoint Validation of Quantification in Capillary Electrophoresis Mass Spectrometry Proteomics: Isobaric Multiplexing with Tandem Mass Tags. PMC. [Link]
-
Haselberg, R., et al. (2013). Capillary Electrophoresis-Mass Spectrometry for the Analysis of Biopharmaceuticals. LCGC. [Link]
-
Gahoual, R., et al. (2016). Practical Considerations of Capillary Electrophoresis–Mass Spectrometry for Analysis of Biotherapeutics. LCGC International. [Link]
-
Papov, V. V., et al. (2018). Capillary Electrophoresis Mass Spectrometry (CEMS) of Oligonucleotides using a 908Devices ZipChip. ASMS. [Link]
Sources
- 1. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review [mdpi.com]
- 3. Capillary electrophoresis–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting baseline drift in gradient elution of Ins(2,4)P2
Welcome to the technical support center for the analysis of inositol phosphates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the gradient elution of Inositol (2,4)-bisphosphate (Ins(2,4)P2) and related compounds. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve baseline drift and other chromatographic challenges.
Understanding the Challenge: The Nature of Inositol Phosphate Analysis
Inositol phosphates are highly polar, negatively charged molecules that lack a strong native chromophore. Their analysis, typically by strong anion-exchange chromatography (SAX-HPLC) or hydrophilic interaction liquid chromatography (HILIC), often requires gradient elution with high ionic strength mobile phases.[1][2] This combination of factors can make the analysis susceptible to baseline instability, particularly baseline drift.
A drifting baseline can obscure small peaks, compromise peak integration, and ultimately lead to inaccurate quantification.[3] This guide will walk you through a systematic approach to identifying and rectifying the root causes of baseline drift in your Ins(2,4)P2 analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline is consistently drifting upwards during my gradient run. What are the most likely causes?
An upwardly drifting baseline is a common issue in gradient elution and often points to a few key areas.[4]
Underlying Causes & Solutions:
-
Mismatched Mobile Phase Absorbance: The most frequent cause of baseline drift in gradient elution is a difference in the UV absorbance of your mobile phase A (low salt/organic) and mobile phase B (high salt/organic) at the detection wavelength.[3][5] As the concentration of mobile phase B increases throughout the gradient, the overall absorbance of the eluent changes, causing the baseline to drift.
-
Troubleshooting Protocol:
-
Run a Blank Gradient: Before injecting your sample, run your gradient with no injection. This will reveal the baseline behavior inherent to your mobile phases and gradient conditions.[3]
-
Match Absorbance: If a significant drift is observed, you may need to adjust the composition of your mobile phases to better match their absorbances. This can be an iterative process of slightly modifying the concentration of a UV-absorbing additive in one of the mobile phases.[6]
-
-
-
Mobile Phase Contamination: Impurities in your mobile phase, particularly in the aqueous component (mobile phase A), can accumulate on the column at low organic/salt concentrations and then elute as the gradient strength increases, causing a rising baseline.[5] Water is a common source of contamination.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Always use HPLC-grade solvents, salts, and additives for mobile phase preparation.
-
Fresh Mobile Phase: Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.[6]
-
Proper Degassing: Thoroughly degas your mobile phases to prevent bubble formation, which can also contribute to baseline instability.[3]
-
-
-
Column Bleed: While less common with modern, high-quality columns, bleed from the stationary phase can contribute to a rising baseline as the organic concentration in the mobile phase increases.
-
Troubleshooting Protocol:
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.
-
Column Wash: If you suspect column contamination is contributing to the bleed, a thorough wash with a strong solvent may be necessary. Always disconnect the column from the detector before flushing with very strong solvents.[7]
-
-
Q2: I'm observing a downward or "wavy" baseline drift. What could be causing this?
A downward or irregular baseline drift often points to issues with temperature, mobile phase preparation, or the HPLC system itself.
Underlying Causes & Solutions:
-
Temperature Fluctuations: HPLC systems, and particularly detectors, can be sensitive to changes in ambient temperature.[8] Without adequate temperature control, the baseline can drift, often in correlation with the laboratory's heating or air conditioning cycles.
-
Troubleshooting Protocol:
-
Use a Column Oven: A column oven is essential for maintaining a stable column temperature and ensuring reproducible retention times.
-
Detector Temperature Control: If your detector has temperature control, ensure it is set to a stable temperature, often slightly above ambient.[3]
-
Insulate Tubing: In some cases, insulating the tubing between the column and the detector can help minimize the impact of ambient temperature changes.[3]
-
-
-
Inadequate Mobile Phase Mixing or Degassing: If your mobile phases are not adequately mixed or degassed, this can lead to fluctuations in the baseline as the gradient is formed.[6] Air bubbles passing through the detector cell will also cause sharp spikes or an unstable baseline.[3]
-
Troubleshooting Protocol:
-
Effective Mixing: If you are mixing mobile phases online, ensure your pump's mixer is functioning correctly. For offline mixing, ensure thorough and consistent preparation.
-
Degassing: Use an inline degasser or other degassing methods like sonication or helium sparging to remove dissolved gases from your mobile phases.[3]
-
-
-
Pump Performance Issues: Problems with the HPLC pump, such as faulty check valves or piston seals, can lead to inconsistent mobile phase delivery and pressure fluctuations, which in turn can manifest as a noisy or drifting baseline.
Systematic Troubleshooting Workflow
When faced with baseline drift, a systematic approach is key to efficiently identifying and resolving the issue. The following workflow can guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting baseline drift.
Experimental Protocols
Protocol 1: High-Purity Mobile Phase Preparation for Anion-Exchange HPLC
The quality of your mobile phase is paramount for stable baselines in inositol phosphate analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade salts (e.g., ammonium phosphate, sodium sulfate)[9][10]
-
HPLC-grade acid/base for pH adjustment (e.g., phosphoric acid)
-
0.22 µm or 0.45 µm membrane filters
-
Clean, dedicated glassware
Procedure:
-
Aqueous Mobile Phase (A):
-
Weigh the appropriate amount of salt for your desired starting concentration.
-
Dissolve in HPLC-grade water.
-
Adjust the pH to the desired value using a calibrated pH meter. The pH can significantly impact the resolution of inositol phosphate isomers.[10]
-
Filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
-
High Salt Mobile Phase (B):
-
Prepare in the same manner as mobile phase A, but with the higher salt concentration required for your gradient.
-
-
Degassing:
-
Degas both mobile phases for at least 15-20 minutes using an inline degasser, sonication, or helium sparging before placing them on the HPLC system.
-
Protocol 2: System and Column Equilibration
Proper equilibration is crucial to ensure a stable baseline before starting your analytical run.
Procedure:
-
Initial System Purge: Purge the HPLC pumps with their respective mobile phases for 5-10 minutes at a high flow rate (e.g., 5 mL/min) to ensure all previous solvents are removed from the lines.
-
Column Equilibration:
-
Set the flow rate to your analytical method's starting flow rate.
-
Run the initial mobile phase composition (e.g., 100% A) through the column for at least 10-15 column volumes.
-
Monitor the baseline until it is stable and free of drift. This may take 30 minutes or longer, especially with high ionic strength mobile phases.
-
-
Blank Gradient Injection: Before injecting your first sample, perform at least one blank gradient run (injecting mobile phase or your sample solvent) to ensure the entire system is equilibrated and to observe the inherent baseline of your gradient.[3]
Data Presentation: Impact of Troubleshooting Steps
The following table summarizes the common causes of baseline drift and the expected outcome of the corresponding corrective actions.
| Symptom | Potential Cause | Corrective Action | Expected Outcome |
| Consistent Upward Drift | Mismatched mobile phase UV absorbance | Adjust UV-absorbing additive in one mobile phase | A flatter baseline during a blank gradient run |
| Irregular or Wavy Drift | Temperature fluctuations | Use a column oven and ensure stable lab temperature | A more stable, less fluctuating baseline over time |
| Upward Drift with Ghost Peaks | Contamination in mobile phase or system | Prepare fresh, high-purity mobile phases; flush the system | A cleaner, more stable baseline with the elimination of ghost peaks |
| Sudden Baseline Shifts or Spikes | Air bubbles in the system | Thoroughly degas mobile phases; prime the pump | A smooth baseline free of sharp spikes |
| Gradual Drift Over Several Runs | Column contamination or insufficient equilibration | Implement a column wash protocol; increase equilibration time | Improved run-to-run baseline reproducibility |
In-Depth Scientific Explanation: Gradient Elution in Anion-Exchange Chromatography of Ins(2,4)P2
The separation of inositol phosphates like Ins(2,4)P2 by anion-exchange chromatography relies on the electrostatic interactions between the negatively charged phosphate groups of the analyte and the positively charged stationary phase.
Caption: Gradient elution in anion-exchange chromatography of inositol phosphates.
In a typical gradient, analytes are loaded onto the column in a low ionic strength mobile phase (A). As the concentration of the high ionic strength mobile phase (B) increases, the salt anions compete with the inositol phosphates for the binding sites on the stationary phase. Analytes with fewer phosphate groups (e.g., inositol monophosphates) are eluted first, followed by those with more phosphate groups (like Ins(2,4)P2), which require a higher salt concentration to be displaced from the column.[1][9]
Any factor that disrupts this delicate balance of interactions, such as temperature fluctuations affecting binding kinetics or impurities in the mobile phase altering the ionic environment, can lead to the observed baseline drift.[5][8]
References
- Meek, J. L. (1986).
- He, Z., & Honeycutt, C. W. (2001).
- Grases, F., Simonet, B. M., Vucenik, I., & Prieto, R. M. (2021).
- Shay, M., & Schmidt, F. J. (1989). Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography.
- Supelco. (n.d.). Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques. Sigma-Aldrich.
- Barker, C. J., Illies, C., & Berggren, P.-O. (2010). HPLC Separation of Inositol Polyphosphates. In Inositol Phosphates and Lipids (pp. 59-73). Humana Press.
- Meek, J. L., & Nicoletti, F. (1986). Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates.
- Lehrfeld, J. (1994). HPLC Separation and Quantitation of Phytic Acid and Some Inositol Phosphates in Foods: Problems and Solutions. Journal of Agricultural and Food Chemistry, 42(12), 2726-2731.
- ResearchGate. (2024, August 12). Baseline drift in HPLC?
- Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance.
- Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD.
- Wang, H., et al. (2016).
- Nagata, E., et al. (n.d.). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol. UCL Discovery.
- Agilent Technologies. (n.d.).
- Lehrfeld, J. (1994). HPLC Separation and Quantitation of Phytic Acid and Some Inositol Phosphates in Foods: Problems and Solutions.
- Tárnoky, K., & Tárnoky, K. (1985). Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography. Analytical Biochemistry, 148(1), 220-227.
- Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 3. sepscience.com [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Shimadzu Baseline Disturbance [shimadzu.nl]
- 6. agilent.com [agilent.com]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
- 9. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
Strategies for purifying Ins(2,4)P2 from complex phytate hydrolysates
Technical Support Center: Inositol Phosphate Purification Topic: Strategies for Purifying Ins(2,4)P2 from Complex Phytate Hydrolysates Ticket ID: IP-PUR-24-ISO Status: Open Support Tier: Level 3 (Senior Application Scientist)
User Interface: Select Your Issue
[Module 1: The Input] I have a crude hydrolysate. How do I prepare it for purification?
[Module 2: The Separation] I cannot resolve Ins(2,4)P2 from other IP2 isomers.
[Module 3: Detection] I see no peaks on my UV detector.
[Module 4: Isolation] How do I remove the salt without losing my product?
[Module 5: Validation] How do I prove it is the (2,4) isomer and not (1,4) or (4,5)?
Executive Summary: The Ins(2,4)P2 Challenge
Purifying D-myo-inositol 2,4-bisphosphate [Ins(2,4)P2] is chemically demanding due to the structural similarity between inositol bisphosphate isomers. Unlike proteins, these molecules differ only by the positional arrangement of phosphate groups on a cyclohexane ring.
The Strategy:
-
Source: Acid hydrolysis of IP6 (Phytate) is the preferred route for Ins(2,4)P2, as most enzymatic pathways (phytases) favor specific cleavage that may bypass this isomer.
-
Group Separation: Low-pressure Ion Exchange (LPIE) to isolate the bulk IP2 fraction.
-
Isomer Resolution: High-Performance Ion Chromatography (HPIC) using acidic gradients to separate Ins(2,4)P2 from Ins(1,4)P2 and Ins(4,5)P2.
-
Detection: Post-column derivatization (Fe-UV) is mandatory.
Module 1: The Input (Hydrolysate Pre-treatment)
Q: My hydrolysate is dark/cloudy. Can I inject this directly? A: Absolutely not. Direct injection will foul high-resolution resin immediately.
Protocol: Clarification & Neutralization
-
Filtration: Pass crude hydrolysate through a 0.22 µm PES membrane.
-
Charcoal Treatment: If the solution is yellow/brown (common in acid hydrolysis), stir with activated charcoal (1% w/v) for 30 minutes, then filter. This removes organic byproducts that bind irreversibly to anion exchangers.
-
pH Adjustment: Adjust pH to 4.0–6.0.
-
Why? At pH < 2, phosphates are protonated and bind weakly. At pH > 9, resin capacity is overwhelmed by OH- ions.
-
Module 2: Chromatographic Separation (The Core)
Q: I am using a Q-Sepharose column, but all IP2s elute as one lump. What is wrong? A: Soft gels (Sepharose/Agarose) lack the resolution for isomeric separation. They are only good for group separation (separating IP2s from IP3s). You must use High-Performance Ion Chromatography (HPIC).[1]
The Solution: Two-Stage Purification
Stage 1: Group Separation (Low Pressure)
-
Resin: AG 1-X8 (Bio-Rad) or Dowex 1x8 (200-400 mesh).
-
Eluent: HCl step gradient.
-
Goal: Discard IP1, IP3, IP4, IP5, IP6. Collect only the IP2 pool.
Stage 2: Isomeric Resolution (High Pressure)
-
Column: Dionex CarboPac PA-100 or PA-200 (Analytical or Semi-Prep).
-
Eluent: HCl (0 to 0.5 M linear gradient).
-
Critical Parameter: The gradient slope must be extremely shallow (approx 2 mM HCl/min).
Visualizing the Separation Logic
Caption: Workflow for isolating Ins(2,4)P2. Note the two-stage chromatography to maximize resolution.
Module 3: Detection (The "Invisible" Molecule)
Q: My UV detector is flatlining at 254 nm. A: Inositol phosphates have no chromophores. They are invisible to standard UV.
Troubleshooting Protocol: Post-Column Derivatization You must construct a post-column reaction system (PCR) to visualize the peaks.
-
The Wade Reagent: 0.1% Fe(NO₃)₃ · 9H₂O + 0.15% Sulfosalicylic acid in water.
-
The Mechanism: The Fe-Sulfosalicylic acid complex is purple (Absorbance ~500 nm). Inositol phosphates compete for the Iron (Fe³⁺), breaking the colored complex.
-
The Signal: You will see negative peaks (reduction in absorbance) at 290–300 nm or 500 nm.
-
Setup:
-
Tee-connector after the column.
-
Pump Wade reagent at 50% of the eluent flow rate.
-
Reaction coil: 2–5 meters of knitted PTFE tubing.
-
Detector: UV/Vis at 290 nm (UV) or 500 nm (Vis).
-
Module 4: Desalting and Isolation
Q: I have the fraction, but it's in 0.3 M HCl. How do I get the powder? A: Do not use standard dialysis (MWCO is too high; IP2 is ~340 Da).
Recommended Method: Lyophilization Since you used HCl as the eluent, you have a distinct advantage: HCl is volatile.
-
Freeze: Deep freeze the fraction immediately.
-
Lyophilize: Freeze-dry to remove water and HCl.
-
Residue: You will be left with the acid form or a salt depending on counter-ions.
-
Neutralization: Redissolve in minimal water and neutralize with Cyclohexylamine or NaOH to pH 6.0, then re-lyophilize for a stable salt.
Alternative: Barium Precipitation (Classic) If lyophilization is unavailable:
-
Add excess Barium Acetate.
-
Add Ethanol (1:1 v/v).
-
Precipitate Barium-IP2 salt.
-
Remove Barium using cation exchange resin (Dowex 50W-X8, H+ form).
Module 5: Structural Validation (NMR)
Q: How do I distinguish Ins(2,4)P2 from Ins(1,4)P2? A: You must use NMR. Mass Spectrometry (MS) cannot distinguish regio-isomers (same mass).
Diagnostic 31P-NMR Signals (D2O, pH 9-10) The phosphate at the 2-position is unique because it is axial (perpendicular to the ring), while the 4-position is equatorial .
| Position | Orientation | Approx. Chemical Shift (ppm)* | Coupling Pattern |
| P-2 | Axial | ~ 4.5 - 5.5 ppm | Often distinct downfield shift |
| P-4 | Equatorial | ~ 3.5 - 4.5 ppm | Upfield relative to P-2 |
Note: Shifts are highly pH-dependent.[2] Always run a spike-in with a known standard if available, or rely on the H-H coupling constants in 1H-NMR.
1H-NMR Diagnostic (The "H2" Proton)
-
Look for the H2 proton signal (triplet equivalent).
-
In Ins(2,4)P2, the H2 proton is coupled to P2.
-
Key Indicator: A large 3J(H-P) coupling on the equatorial proton at C2.
References
-
Skoglund, E. et al. (1998). "Separation of inositol phosphate isomers on strong anion exchange columns."[1][3][4] Journal of Agricultural and Food Chemistry. Link
-
Chen, Q. & Li, B.W. (2003). "Separation of phytic acid and other related inositol phosphates by high-performance ion chromatography and its applications."[4] Journal of Chromatography A. Link
-
Irvine, R.F. & Schell, M.J. (2001). "Back in the water: the return of the inositol phosphates." Nature Reviews Molecular Cell Biology. Link
-
Gilar, M. et al. (2001). "Ion-pair reversed-phase HPLC of inositol phosphates." Journal of Chromatography A. Link
-
Barrientos, L.G. & Murthy, P.P. (1996). "Conformational analysis of inositol phosphates." Carbohydrate Research. Link
Sources
A Comparative Analysis of Ins(2,4)P2 Retention on CarboPac vs. Mono Q Columns: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of inositol phosphate isomers, such as Inositol (2,4)-bisphosphate (Ins(2,4)P2), are critical in unraveling their complex roles in cellular signaling pathways. The choice of analytical column is paramount to achieving the necessary resolution to distinguish between closely related isomers. This guide provides a comprehensive comparison of two widely used strong anion-exchange columns: the Thermo Scientific™ Dionex™ CarboPac™ series and the Cytiva Mono Q columns, with a specific focus on the retention behavior of Ins(2,4)P2.
The Analytical Challenge: Resolving Inositol Phosphate Isomers
Inositol phosphates are a class of signaling molecules characterized by a myo-inositol ring phosphorylated at various positions. The subtle differences in the number and location of phosphate groups lead to a vast number of isomers with distinct biological functions. Effective chromatographic separation is therefore essential but challenging due to the high polarity and similar charge-to-mass ratios of these compounds.
Understanding the Separation Mechanisms
The retention and separation of inositol phosphates on both CarboPac and Mono Q columns are governed by anion-exchange chromatography. However, the underlying chemistry of the stationary phases and the typical mobile phase conditions lead to different selectivities and retention characteristics.
-
CarboPac Columns (HPAEC-PAD): The CarboPac series, particularly the PA-100 and PA-200 models, are designed for high-performance anion-exchange chromatography (HPAEC) of carbohydrates and other polyhydroxy compounds.[1][2] These columns are packed with a non-porous, polymeric resin consisting of polystyrene/divinylbenzene beads with a functionalized latex coating.[3] The stationary phase contains quaternary ammonium functional groups that act as strong anion exchangers.[4] A key feature of the CarboPac system is its use with high-pH eluents (typically sodium hydroxide), which ensures that the hydroxyl groups of the inositol ring are partially ionized, contributing to the separation in addition to the phosphate groups.[3] This unique mechanism allows for the separation of isomers with the same number of phosphate groups. Detection is commonly achieved by pulsed amperometric detection (PAD), which provides sensitive and selective detection of underivatized carbohydrates and related compounds.[5]
-
Mono Q Columns (SAX): The Mono Q is a strong anion-exchange column packed with monodisperse polystyrene/divinylbenzene beads functionalized with quaternary ammonium groups.[6] It is widely used for the high-resolution separation of biomolecules, including proteins, peptides, and polynucleotides.[7] For inositol phosphate analysis, separation is primarily driven by the interaction of the negatively charged phosphate groups with the positively charged stationary phase.[8] Elution is typically achieved using a salt gradient (e.g., NaCl, sodium sulfate, or ammonium formate) at a near-neutral pH.[9][10][11] Detection often requires post-column derivatization or the use of a conductivity detector.[12]
Comparative Retention of Ins(2,4)P2
The retention time of Ins(2,4)P2 is influenced by a multitude of factors including the specific column chemistry, eluent composition, gradient profile, and flow rate. While direct head-to-head comparison data under identical conditions is scarce in the literature, the principles of each technique allow for a reasoned comparison.
| Feature | CarboPac (e.g., PA-100) | Mono Q |
| Primary Separation Principle | High-Performance Anion-Exchange Chromatography (HPAEC) at high pH | Strong Anion-Exchange Chromatography (SAX) with salt gradients |
| Interacting Moieties | Phosphate groups and ionized hydroxyl groups of the inositol ring | Primarily phosphate groups |
| Typical Eluents | Sodium hydroxide and sodium acetate gradients | Salt gradients (e.g., NaCl, (NH4)2SO4) at near-neutral pH |
| Detection Method | Pulsed Amperometric Detection (PAD) | Conductivity, UV (post-derivatization), or Mass Spectrometry |
| Selectivity for Isomers | High selectivity for positional isomers due to differential ionization of hydroxyls at high pH.[13][14] | Good selectivity based on the number of phosphate groups; isomer separation is possible but may be less pronounced.[15] |
| Relative Retention of Ins(2,4)P2 | Retention is influenced by both the two phosphate groups and the specific pKa values of the hydroxyls. Elution order among bisphosphate isomers can vary. | Retention is primarily determined by the charge from the two phosphate groups. Elution is generally in order of increasing phosphorylation.[12] |
Expert Insights: The high pH environment used with CarboPac columns is a significant advantage for resolving inositol phosphate isomers. The differential ionization of the hydroxyl groups on the inositol ring provides an additional layer of selectivity that is not as prominent in the near-neutral pH salt gradients typically used with Mono Q columns. This often results in superior resolution of positional isomers, including different inositol bisphosphate species.[13][16][17] For instance, studies have shown that CarboPac columns can effectively separate various InsP2 isomers.[13]
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for analyzing Ins(2,4)P2 using CarboPac and Mono Q columns.
Caption: Experimental workflow for Ins(2,4)P2 analysis using a CarboPac column.
Caption: Experimental workflow for Ins(2,4)P2 analysis using a Mono Q column.
Step-by-Step Experimental Protocols
The following are generalized protocols and should be optimized for specific applications and instrumentation.
Protocol 1: Ins(2,4)P2 Analysis on a CarboPac PA-100 Column
-
Sample Preparation:
-
Extract inositol phosphates from biological samples using a suitable acid, such as 0.5 M HCl or 10% trichloroacetic acid (TCA).
-
Neutralize the extract with a suitable base (e.g., NaOH or KOH).
-
Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA-100 (4 x 250 mm) with a matching guard column.[14]
-
Eluent A: High-purity water.
-
Eluent B: 200 mM Sodium Hydroxide.
-
Eluent C: 200 mM Sodium Hydroxide, 1 M Sodium Acetate.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Develop a gradient based on the specific inositol phosphates of interest. A typical gradient for separating bisphosphates might involve an initial isocratic step with a low concentration of NaOH, followed by a linear gradient of sodium acetate.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: Use a standard carbohydrate waveform as recommended by the manufacturer.
-
Protocol 2: Ins(2,4)P2 Analysis on a Mono Q Column
-
Sample Preparation:
-
Follow the same extraction and neutralization procedure as for the CarboPac protocol.
-
-
Chromatographic Conditions:
-
Column: Cytiva Mono Q 5/50 GL (5 x 50 mm).[6]
-
Eluent A (Start Buffer): 20 mM Tris-HCl, pH 8.0.[6]
-
Eluent B (Elution Buffer): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl.[6]
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 50% Eluent B over 20-30 minutes is a good starting point for separating inositol bisphosphates.
-
Column Temperature: Ambient.
-
-
Detection:
-
Method 1: Conductivity Detection: Use a conductivity detector with a chemical suppressor.[12]
-
Method 2: Post-Column Derivatization: Mix the column effluent with a reagent that reacts with the phosphate groups to produce a chromophoric or fluorophoric product, followed by UV-Vis or fluorescence detection.
-
Conclusion
Both CarboPac and Mono Q columns are powerful tools for the analysis of inositol phosphates. The choice between them depends on the specific research question.
-
For applications requiring the highest possible resolution of positional isomers, such as distinguishing between Ins(2,4)P2 and other inositol bisphosphates, the CarboPac series with HPAEC-PAD is often the superior choice . The unique selectivity offered by high-pH elution provides a distinct advantage.
-
For more general applications, such as separating inositol phosphates based on their degree of phosphorylation, or when PAD is not available, the Mono Q column offers a robust and reliable alternative . It is a versatile column widely used in many biochemistry laboratories.
Ultimately, the optimal method should be determined empirically, taking into account the specific sample matrix, the isomers of interest, and the available instrumentation.
References
- Augert, G., & Exton, J. H. (1988). Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography. Journal of Biological Chemistry, 263(8), 3600-3609.
- Skoglund, E., Carlsson, N. G., & Sandberg, A. S. (1998). High-performance chromatographic separation of inositol phosphate isomers on strong anion exchange columns. Journal of agricultural and food chemistry, 46(5), 1877-1882.
- Meek, J. L. (1988). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical biochemistry, 168(1), 63-70.
- Smith, R. E., & MacQuarrie, R. A. (1988). Determination of inositol phosphates and other biologically important anions by ion chromatography. Analytical biochemistry, 170(2), 308-315.
- Skoglund, E., Carlsson, N. G., & Sandberg, A. S. (1997). Analysis of inositol mono- and diphosphate isomers using high-performance ion chromatography and pulsed amperometric detection. DiVA.
- Kwun, I. C., & Wood, P. J. (1995).
- Skoglund, E., Carlsson, N. G., & Sandberg, A. S. (1997). Analysis of inositol mono- and diphosphate isomers using high-performance ion chromatography and pulsed amperometric detection. Journal of agricultural and food chemistry, 45(11), 431-436.
- Jenkinson, S. (1995). Separation of labeled inositol phosphate isomers by high-pressure liquid chromatography (HPLC). Methods in molecular biology (Clifton, N.J.), 41, 151-165.
- Thermo Fisher Scientific. (n.d.). Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. Lab Manager.
- Meek, J. L., & Nicoletti, F. (1986). A rapid separation method for inositol phosphates and their isomers. The Biochemical journal, 233(3), 899-902.
- Cytiva. (n.d.). Mono Q 5/50 GL and Mono S 5/50 GL - Ion Exchange Columns Instructions for Use.
- Thermo Fisher Scientific. (2018). CarboPac PA10 Columns – Product Manual.
- Thermo Fisher Scientific. (n.d.). CarboPac PA20 Columns – Product Manual.
- Thermo Fisher Scientific. (n.d.). CarboPac PA20 Column.
- Thermo Fisher Scientific. (2022).
- Cytiva. (2006). Mono QTM 10/100 GL and Mono STM 10/100 GL.
- Cytiva. (n.d.). Mono Q HR 16/10.
- Thermo Fisher Scientific. (n.d.).
- MilliporeSigma. (n.d.). MonoBeads: Purification of Milligram Quantities with Highest Resolution.
- Archemica. (n.d.). Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).
- Wang, G., & Gmeiner, W. H. (2002). Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a mono-q column. Analytical biochemistry, 306(1), 92-99.
- News-Medical.Net. (2026).
- Gee, N. S., Ragan, C. I., Watling, K. J., Williams, M., & Iversen, L. L. (1988). Chromatography of immunoaffinity-purified enzyme on Mono Q.
- Fisher Scientific. (n.d.).
- Dionex. (n.d.). CarboPac PA-100 Column for Oligosaccharide Analysis.
- Stepuro, A., et al. (2014). Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis. PMC.
- GoldBio. (n.d.).
- HPLC-MART. (n.d.). CarboPac PA100 - Dionex - Anion-Exchange.
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- 5. ethz.ch [ethz.ch]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a mono-q column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to the Structural Validation of Inositol (2,4)-bisphosphate [Ins(2,4)P₂] Using 2D-NMR
Introduction: The Challenge of Isomeric Precision in Inositol Phosphate Signaling
Inositol phosphates are a cornerstone of cellular signaling, acting as critical second messengers that regulate a vast array of physiological processes.[1][2] The myo-inositol scaffold, a six-carbon ring, can be phosphorylated at various positions, leading to a complex family of regioisomers, each with a distinct biological role.[1] This isomeric complexity presents a significant analytical challenge: the biological function of an inositol phosphate is dictated precisely by the positions of its phosphate groups. Therefore, unambiguous structural validation is not merely a formality but a prerequisite for meaningful biological research and drug development.
This guide focuses on the definitive structural validation of Inositol (2,4)-bisphosphate (Ins(2,4)P₂), an important but less abundant isomer compared to its well-known counterpart, Ins(1,4)P₂. We will provide an in-depth exploration of how two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, specifically COSY and HSQC experiments, serves as a powerful and indispensable tool for this purpose. We will compare this methodology against other common analytical techniques, offering researchers a clear rationale for experimental choices grounded in scientific first principles.
Beyond One Dimension: Why 2D-NMR is Essential
While 1D ¹H-NMR is a fundamental starting point for any structural analysis, it often falls short for complex molecules like inositol phosphates.[3][4] The six protons on the inositol ring reside in a relatively narrow chemical shift range, leading to significant signal overlap and complex splitting patterns that can be nearly impossible to decipher with confidence.[3]
This is where 2D-NMR transforms an overcrowded 1D spectrum into a detailed structural map.[5][6] By adding a second frequency dimension, we can resolve individual signals and, more importantly, visualize the relationships between them.
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds), a phenomenon known as J-coupling.[7][8] A cross-peak in a COSY spectrum is definitive proof that two protons are neighbors in the molecular structure, allowing us to "walk" along the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation).[5][6] An HSQC spectrum acts as a bridge, linking the proton assignments from the COSY experiment directly to the carbon skeleton of the molecule.
Together, these two experiments provide a comprehensive and self-validating network of correlations that can definitively establish the phosphorylation pattern of an inositol phosphate isomer.
The Workflow for Unambiguous Ins(2,4)P₂ Validation
The validation process follows a logical sequence, beginning with sample preparation and culminating in the integrated analysis of multiple NMR datasets. This workflow ensures that the final structural assignment is robust and supported by layers of corroborating evidence.
-
COSY Analysis - Tracing the Ring: The COSY spectrum reveals the proton-proton connectivity around the inositol ring. Starting from any resolved proton signal, you can identify its neighbors by finding its cross-peaks. For instance, a cross-peak between the signals for H1 and H2 confirms they are on adjacent carbons. By following this chain of correlations (H1-H2, H2-H3, H3-H4, etc.), you can map the entire proton spin system and confirm the integrity of the six-membered ring.
-
HSQC Analysis - Assigning the Carbons: The HSQC spectrum provides the crucial link between the proton and carbon skeletons. Each peak in the HSQC spectrum correlates a specific proton with its directly attached carbon. For example, you can now definitively assign the carbon signal corresponding to H1 as C1, H2 as C2, and so on.
-
The Final Validation Step: The key to identifying the 2,4-bisphosphate pattern lies in observing the effect of phosphorylation on the chemical shifts in the HSQC spectrum.
-
Phosphate groups are strongly electron-withdrawing, causing the attached carbon and proton to shift downfield (to a higher ppm value). [9] * In the HSQC spectrum of Ins(2,4)P₂, the correlations for H2-C2 and H4-C4 will be located significantly downfield compared to the other four H-C pairs.
-
By integrating the findings—the complete ring connectivity from COSY and the specific downfield shifts of the H2-C2 and H4-C4 pairs in the HSQC—you achieve an unambiguous validation of the Inositol (2,4)-bisphosphate structure.
-
Comparison with Alternative Analytical Methods
While 2D-NMR is a premier technique for this application, it is valuable to understand its performance in the context of other methods. Each technique provides different pieces of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| 2D-NMR (COSY/HSQC) | Complete ¹H and ¹³C assignments, covalent bonding network, and definitive phosphate positions. | Unambiguous isomer identification in a biologically relevant solution state; non-destructive. | Requires higher sample amounts (mg scale); longer acquisition times; requires high-field NMR access. [10] |
| 1D-NMR (¹H, ¹³C, ³¹P) | Presence of functional groups, purity assessment, ratio of P to ¹H signals. | Fast, good for initial screening and purity checks. [4] | Severe signal overlap for isomers, making definitive structural assignment impossible in most cases. [3] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (e.g., confirming C₆H₁₄O₁₂P₂). | Extremely high sensitivity (pmol to fmol); fast analysis. | Provides no information on the stereochemistry or position of the phosphate groups. Cannot distinguish isomers. |
| Enzymatic Assays | Functional identification based on specific enzyme recognition. | Highly specific and biologically relevant. | Only confirms if the molecule is a substrate/product for a known enzyme; does not provide a complete chemical structure; assays are not available for all isomers. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Considered the "gold standard" for absolute structure determination. | Requires a high-quality single crystal, which is often extremely difficult to grow for highly charged, flexible molecules like InsP₂. The solid-state structure may not reflect the solution conformation. |
Conclusion
For researchers and drug developers working with inositol phosphate signaling pathways, absolute certainty in molecular structure is non-negotiable. While techniques like mass spectrometry and 1D-NMR are valuable for preliminary checks, they are insufficient for distinguishing the critical regioisomers that define biological function.
The combination of ¹H-¹H COSY and ¹H-¹³C HSQC spectroscopy provides a complete and self-validating analytical system. It allows for the definitive mapping of the molecule's covalent framework and the precise localization of its phosphate groups in the biologically relevant solution state. By following the robust workflow detailed in this guide, scientists can ensure the structural integrity of their Ins(2,4)P₂ samples, providing a solid foundation for accurate and reproducible downstream biological investigation.
References
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ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure? Available at: [Link]
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Angewandte Chemie International Edition. (2017). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Available at: [Link]
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Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Available at: [Link]
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Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
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PMC. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. Available at: [Link]
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Wikipedia. Inositol. Available at: [Link]
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PubChem. D-myo-inositol (1,4)-bisphosphate. Available at: [Link]
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Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
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ResearchGate. (2022). Inositol structure. Comparison of the structure of (A) glucose and (B).... Available at: [Link]
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MDPI. (2023). Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent. Available at: [Link]
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ResearchGate. Solution 31 P NMR spectra of authentic neo-and D-chiro-inositol.... Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]
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Allen Press. (2025). Structure and Roles of Phospholipase C (PLC), Phosphatidylinositol 4,5-bisphosphate (PIP2), and Inositol 1,4,5-trisphosphate (IP3). Available at: [Link]
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Nanalysis. What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Available at: [Link]
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PMC. (2020). Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate. Available at: [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
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SciSpace. Precision and robustness of 2D-NMR for structure assessment of filgrastim biosimilars. Available at: [Link]
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A Technical Guide to Differentiating Inositol Bisphosphate Isomers Using Metal-Dye Detection: A Focus on Ins(2,4)P2
For researchers, scientists, and drug development professionals navigating the intricate web of cellular signaling, the precise detection and quantification of inositol phosphate (InsP) isomers are paramount. These structurally similar molecules can elicit vastly different physiological responses, making their differentiation a critical analytical challenge. This guide provides an in-depth comparison of metal-dye detection methods for distinguishing between inositol bisphosphate (InsP2) isomers, with a particular focus on the less-studied but significant isomer, myo-inositol 2,4-bisphosphate (Ins(2,4)P2). We will delve into the underlying principles of these techniques, present a comparative analysis of their potential for isomer selectivity, and provide detailed experimental protocols.
The Challenge of Isomer Specificity in Inositol Phosphate Signaling
The inositol phosphate signaling network is a cornerstone of cellular communication, governing a multitude of processes from cell growth and differentiation to apoptosis.[1] The phosphorylation state of the myo-inositol ring at its six hydroxyl positions gives rise to a vast array of isomers, each with a unique role in cellular messaging.[1] While much attention has been focused on prominent isomers like inositol 1,4,5-trisphosphate (InsP3), the functions of many other inositol phosphates, including the various bisphosphate isomers, are still being elucidated.
Ins(2,4)P2, for instance, is a product of the dephosphorylation of higher inositol phosphates and is implicated in the intricate regulation of cellular signaling pathways. Differentiating Ins(2,4)P2 from its structural cousins, such as inositol 1,4-bisphosphate (Ins(1,4)P2) and inositol 4,5-bisphosphate (Ins(4,5)P2), is analytically demanding due to their identical mass and charge. Traditional methods often rely on chromatographic separation, which can be time-consuming and may not always provide the desired resolution. Metal-dye detection systems offer a promising alternative for direct, sensitive, and potentially selective analysis.
The Principle of Metal-Dye Detection
Metal-dye detection is a powerful analytical technique that leverages the interaction between polyanionic molecules, such as inositol phosphates, and a pre-formed complex of a metal ion and a chromophoric or fluorophoric dye. The fundamental principle relies on the displacement of the dye from the metal's coordination sphere by the phosphate groups of the analyte. This disruption of the metal-dye complex leads to a measurable change in the optical properties of the system, such as a decrease in absorbance or an enhancement of luminescence.
Lanthanide-Based Luminescence Detection: A Superior Approach
Among the various metal ions employed in these systems, lanthanides, particularly terbium (Tb³⁺) and europium (Eu³⁺), have emerged as exceptional candidates for the sensitive detection of phosphorylated molecules.[2] This is attributed to their unique photophysical properties:
-
Large Stokes Shift: Lanthanide complexes exhibit a large separation between their excitation and emission wavelengths, which minimizes self-quenching and background interference from scattered excitation light.[2]
-
Long Luminescence Lifetimes: The luminescence lifetimes of terbium and europium complexes are in the microsecond to millisecond range, significantly longer than the nanosecond lifetimes of most organic fluorophores. This allows for time-resolved fluorescence measurements, which effectively eliminate short-lived background fluorescence and dramatically improve the signal-to-noise ratio.
-
Sharp, Line-Like Emission Bands: The emission spectra of lanthanide ions consist of narrow, well-defined peaks, which are less susceptible to spectral overlap and allow for ratiometric sensing.
The mechanism of lanthanide-sensitized luminescence involves an "antenna effect." An organic ligand (the "antenna") absorbs excitation light and efficiently transfers this energy to the central lanthanide ion, which then emits its characteristic luminescence. When an inositol phosphate binds to the lanthanide center, it displaces coordinated water molecules. Since water molecules are efficient quenchers of lanthanide luminescence, their removal leads to a significant enhancement of the emission signal.
Differentiating Ins(2,4)P2 from Other Bisphosphates: A Structural Perspective
While metal-dye detection is often used as a non-specific, post-column detection method in conjunction with High-Performance Liquid Chromatography (HPLC) for the separation of inositol phosphate isomers, the inherent coordination chemistry of the metal-analyte interaction holds the potential for direct, isomer-selective sensing.[3][4][5] The ability of a metal-dye complex to differentiate between Ins(2,4)P2 and other bisphosphate isomers hinges on the distinct spatial arrangement of the phosphate groups on the inositol ring.
The myo-inositol ring exists in a stable chair conformation, with one axial and five equatorial hydroxyl groups. The positions of the phosphate groups in different InsP2 isomers create unique three-dimensional structures that will influence their ability to coordinate with a metal center.
| Isomer | Phosphate Positions | Predicted Coordination Geometry | Potential for Differentiation |
| Ins(2,4)P2 | 2 (axial), 4 (equatorial) | The axial and equatorial phosphate groups may present a distinct binding pocket for a metal ion, potentially leading to a unique coordination geometry and a specific spectral response. | High |
| Ins(1,4)P2 | 1 (equatorial), 4 (equatorial) | The two equatorial phosphate groups are in a cis configuration, which could favor chelation with a metal ion. | Moderate to High |
| Ins(4,5)P2 | 4 (equatorial), 5 (equatorial) | Similar to Ins(1,4)P2, the two adjacent equatorial phosphate groups are well-positioned for chelation. | Moderate to High |
The subtle differences in the bite angle and the steric hindrance around the phosphate groups of each isomer can lead to variations in the stability of the resulting metal-inositol phosphate complex. These differences in binding affinity and coordination geometry can, in turn, manifest as distinguishable changes in the luminescence intensity, lifetime, or emission spectrum of a lanthanide-based sensor.
It is important to note that while the structural differences between InsP2 isomers provide a strong theoretical basis for their differential detection using metal-dye complexes, comprehensive experimental data directly comparing the binding of Ins(2,4)P2 with other bisphosphates to a specific sensor is still an active area of research.
Experimental Workflow: A Step-by-Step Protocol for Lanthanide-Based Detection
The following protocol outlines a general procedure for the differentiation of inositol bisphosphate isomers using a terbium-based luminescence assay. This protocol should be optimized for the specific lanthanide complex and instrumentation used.
Materials and Reagents
-
Terbium(III) chloride (TbCl₃)
-
Organic ligand (e.g., a suitable antenna molecule that forms a stable, luminescent complex with Tb³⁺)
-
Inositol bisphosphate standards (Ins(2,4)P2, Ins(1,4)P2, Ins(4,5)P2, etc.)
-
Buffer solution (e.g., HEPES or TRIS at a physiological pH)
-
High-purity water
-
Fluorescence microplate reader or spectrofluorometer with time-resolved capabilities
Workflow Diagram
Caption: A generalized workflow for the detection of inositol bisphosphate isomers using a lanthanide-based luminescence assay.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of TbCl₃ in high-purity water.
-
Prepare a 1 mM stock solution of the organic ligand in a suitable solvent (e.g., DMSO or water).
-
Prepare 1 mM stock solutions of each inositol bisphosphate isomer in high-purity water.
-
Expert Tip: Store all stock solutions at -20°C to prevent degradation.
-
-
Preparation of the Terbium-Ligand Complex:
-
In a microcentrifuge tube, mix the TbCl₃ and organic ligand stock solutions in the desired stoichiometric ratio (e.g., 1:1 or 1:3) in the working buffer. The final concentration of the complex will depend on the sensitivity of the assay and should be optimized. A typical starting concentration is 1 µM.
-
Incubate the mixture at room temperature for 30 minutes to allow for complete complex formation.
-
Causality: The formation of a stable terbium-ligand complex is crucial for establishing a baseline luminescence signal. The choice of ligand is critical as it determines the excitation wavelength and the overall brightness of the complex.
-
-
Luminescence Measurement:
-
Transfer the terbium-ligand complex solution to the wells of a microplate or a cuvette.
-
Add varying concentrations of each inositol bisphosphate isomer to the wells. Include a control well with no inositol phosphate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the inositol phosphate to the terbium complex to reach equilibrium.
-
Measure the time-resolved luminescence using a suitable instrument. Set the excitation wavelength to the absorption maximum of the organic ligand and the emission wavelength to the characteristic emission peak of terbium (typically around 545 nm). Use a delay time of 50-100 µs to eliminate background fluorescence.
-
Self-Validation: The inclusion of a no-analyte control is essential to establish the baseline luminescence of the terbium complex. A titration with each isomer will reveal the concentration-dependent response and allow for the determination of binding affinities.
-
-
Data Analysis:
-
Plot the luminescence intensity or lifetime as a function of the inositol bisphosphate concentration for each isomer.
-
Compare the dose-response curves for the different isomers to assess the selectivity of the sensor. A significant difference in the EC₅₀ values (the concentration at which 50% of the maximum response is observed) indicates a differential binding affinity.
-
Calculate the luminescence enhancement factor for each isomer at saturation.
-
Comparative Analysis and Future Perspectives
The development of metal-dye detection systems with high selectivity for specific inositol phosphate isomers is a rapidly advancing field. While HPLC remains the gold standard for the separation and quantification of complex mixtures of inositol phosphates, direct-detection methods offer the advantages of speed, simplicity, and the potential for high-throughput screening.
The key to achieving isomer selectivity lies in the rational design of the metal-dye complex. By tailoring the structure of the organic ligand, it is possible to create a coordination environment around the lanthanide ion that preferentially binds to the unique three-dimensional structure of a specific inositol bisphosphate isomer, such as Ins(2,4)P2.
Future research in this area will likely focus on:
-
Combinatorial Chemistry: Synthesizing and screening libraries of organic ligands to identify those that form highly selective complexes with lanthanide ions for specific inositol phosphate isomers.
-
Computational Modeling: Using molecular docking and other computational methods to predict the binding affinities of different inositol phosphate isomers to various metal-dye complexes, thereby guiding the design of new sensors.
-
Multiplexed Detection: Developing sensor arrays that can simultaneously detect and quantify multiple inositol phosphate isomers in a single sample.
By continuing to explore the rich coordination chemistry of inositol phosphates, we can unlock new and powerful tools for dissecting the complexities of cellular signaling and accelerating the discovery of novel therapeutics.
Signaling Pathway of Ins(2,4)P2
Caption: A simplified diagram illustrating the generation of various inositol bisphosphate isomers from higher inositol phosphates.
References
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Mayr, G. W. (1988). A novel metal-dye detection system permits picomolar-range h.p.l.c. analysis of inositol polyphosphates from non-radioactively labelled cell or tissue specimens. Biochemical Journal, 254(2), 585–591. [Link]
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Guse, A. H., Goldwich, A., Weber, K., & Mayr, G. W. (1995). Non-radioactive, isomer-specific inositol phosphate mass determinations: high-performance liquid chromatography-micro-metal-dye detection strongly improves speed and sensitivity of analyses from cells and micro-enzyme assays. Journal of Chromatography B: Biomedical Applications, 672(2), 189-198. [Link]
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Bunn, S. J., & Potter, B. V. L. (2010). Lanthanide-based resonance energy transfer biosensors for live-cell applications. Methods in enzymology, 475, 137–161. [Link]
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Kovacs, Z., & Toth, E. (2008). Lanthanide(III) complexes as MRI contrast agents. In The chemistry of contrast agents in medical magnetic resonance imaging. John Wiley & Sons, Ltd. [Link]
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Dillon, R., & England, R. (2021). Europium(ii/iii) coordination chemistry toward applications. Dalton Transactions, 50(44), 15873-15893. [Link]
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Michell, R. H. (2008). Inositol derivatives: evolution and functions. Nature Reviews Molecular Cell Biology, 9(2), 151-161. [Link]
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D'Santos, C. S., Clarke, J. H., & Irvine, R. F. (1999). The inositol phosphate family. Current Biology, 9(12), R437-R439. [Link]
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Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology, 2(5), 327-338. [Link]
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Reactome. (n.d.). Synthesis of IP2, IP, and Ins in the cytosol. [Link]
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Gewinner, C., Wang, Z. C., Richardson, A., Terunuma, A., & Varticovski, L. (2009). Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling. Cancer cell, 16(2), 115–125. [Link]
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A Researcher's Guide to Inositol 2,4-bisphosphate [Ins(2,4)P2]: A Comparative Analysis of Enzymatic and Chemical Synthesis Pathways
In the intricate world of cellular signaling, inositol phosphates (InsPs) are key second messengers, orchestrating a multitude of cellular processes. Among these, Inositol 2,4-bisphosphate [Ins(2,4)P2], has emerged as a molecule of significant interest, implicated in the regulation of intracellular calcium channels and potentially influencing gene expression. As research into its precise physiological roles intensifies, the need for a reliable and high-purity source of Ins(2,4)P2 has become paramount.
This guide provides a comprehensive cross-validation of the two primary methods for obtaining Ins(2,4)P2: enzymatic synthesis and multi-step chemical synthesis. We will delve into the core principles of each approach, offering a transparent comparison of their respective workflows, yields, purity, and scalability. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthesis route that aligns with their specific experimental needs and resource availability.
The Central Role of Ins(2,4)P2 in Cellular Signaling
Ins(2,4)P2 is a metabolite of the well-known second messenger, inositol 1,4,5-trisphosphate (InsP3). While not as abundant as InsP3, Ins(2,4)P2 is not merely a degradation product. It is now understood to be a signaling molecule in its own right, primarily generated through the dephosphorylation of Ins(1,2,4)P3 or Ins(2,4,5)P3 by specific inositol polyphosphate 5-phosphatases. Its strategic position in the inositol phosphate metabolic network underscores the importance of having access to pure isomers for in-vitro and in-vivo studies.
Method 1: Enzymatic Synthesis - Harnessing Nature's Specificity
Enzymatic synthesis leverages the high specificity of enzymes to produce the desired inositol phosphate isomer. This approach often starts from a more readily available precursor, such as myo-inositol or a lower-phosphorylated inositol, and uses a cascade of specific kinases to add phosphate groups at the desired positions.
Enzymatic Synthesis Workflow
The enzymatic synthesis of Ins(2,4)P2 typically involves a multi-enzyme system. A common strategy employs a series of kinases to sequentially phosphorylate the inositol ring. For instance, one could start with myo-inositol and use a combination of inositol phosphate kinases to achieve the desired 2,4-bisphosphate structure. The high specificity of these enzymes minimizes the formation of unwanted isomers, which is a significant advantage over chemical methods.
Caption: Workflow for the enzymatic synthesis of Ins(2,4)P2.
Detailed Protocol: Enzymatic Synthesis of Ins(2,4)P2
This is a representative protocol and may require optimization based on the specific enzymes used.
-
Enzyme Preparation: Express and purify the required inositol phosphate kinases (e.g., from recombinant E. coli). Ensure high purity and activity of each enzyme.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 10 mM MgCl2), combine the starting inositol phosphate precursor, an excess of ATP, and an ATP regeneration system (e.g., creatine kinase and phosphocreatine).
-
Initiation: Add the purified kinases to the reaction mixture to initiate the phosphorylation cascade.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours to overnight, with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC.
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to denature the enzymes.
-
Purification: Separate the Ins(2,4)P2 from the reaction mixture using anion-exchange chromatography (e.g., a MonoQ column).
-
Desalting and Lyophilization: Desalt the purified fraction and lyophilize to obtain the final product as a stable powder.
Method 2: Chemical Synthesis - Precision Through Protecting Groups
Chemical synthesis offers a more traditional and often more scalable approach to producing Ins(2,4)P2. This method relies on the strategic use of protecting groups to shield the hydroxyl groups on the myo-inositol ring that are not to be phosphorylated. This allows for the regioselective introduction of phosphate groups at the desired 2- and 4-positions.
Chemical Synthesis Workflow
The chemical synthesis of Ins(2,4)P2 is a multi-step process that demands careful planning and execution. It begins with the selection of an appropriate starting material, often myo-inositol, which is then subjected to a series of protection, phosphorylation, and deprotection steps. The choice of protecting groups is critical to the success of the synthesis, as they must be stable under the phosphorylation conditions and readily removable without affecting the final product.
Caption: Workflow for the chemical synthesis of Ins(2,4)P2.
Detailed Protocol: Chemical Synthesis of Ins(2,4)P2
This is a generalized protocol and specific protecting group strategies will vary.
-
Selective Protection: Starting with myo-inositol, selectively protect the 1, 3, 5, and 6-hydroxyl groups using a series of chemical reactions. This may involve the use of protecting groups like benzyl ethers or silyl ethers.
-
Phosphorylation: With the 2- and 4-hydroxyl groups exposed, perform the phosphorylation using a suitable phosphitylating agent (e.g., a phosphoramidite) followed by oxidation.
-
Deprotection: Remove all protecting groups in a final deprotection step. For example, benzyl groups can be removed by catalytic hydrogenolysis.
-
Purification: Purify the crude product using ion-exchange chromatography and/or preparative HPLC to isolate the Ins(2,4)P2.
-
Counter-ion Exchange and Lyophilization: Convert the product to a desired salt form (e.g., sodium salt) and lyophilize to obtain a stable powder.
Cross-Validation: A Head-to-Head Comparison
The choice between enzymatic and chemical synthesis depends on a variety of factors, including the desired scale, purity requirements, available expertise, and cost. Below is a summary of the key performance indicators for each method.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | Very high; produces the desired isomer with minimal byproducts. | Dependent on protecting group strategy; risk of isomeric impurities. |
| Yield | Can be high, but often limited by enzyme activity and stability. | Generally higher and more predictable for larger scales. |
| Purity | Typically very high (>98%) after purification. | Can be high, but may require more extensive purification to remove isomers. |
| Scalability | Generally limited to milligram scales due to enzyme cost and availability. | Highly scalable, from milligrams to grams or more. |
| Time | Can be faster for small-scale synthesis if enzymes are readily available. | Multi-step and time-consuming, often taking weeks to complete. |
| Cost | Can be high due to the cost of enzymes and cofactors (ATP). | High initial investment in reagents and solvents, but can be more cost-effective at scale. |
| Expertise | Requires expertise in molecular biology and protein purification. | Requires expertise in synthetic organic chemistry. |
Analytical Validation: Ensuring Product Identity and Purity
Regardless of the synthesis method chosen, rigorous analytical validation is essential to confirm the identity and purity of the final Ins(2,4)P2 product. A multi-pronged approach is recommended for a self-validating system.
Analytical Workflow
Caption: Analytical workflow for the validation of synthesized Ins(2,4)P2.
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC is the workhorse for separating inositol phosphate isomers and assessing purity. A single, sharp peak co-eluting with a known standard is a strong indicator of a pure product.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized product, ensuring the correct number of phosphate groups have been added.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for unambiguous structural elucidation. NMR can confirm the precise positions of the phosphate groups on the inositol ring, which is critical for distinguishing between isomers.
Conclusion and Recommendations
Both enzymatic and chemical synthesis are viable methods for producing Ins(2,4)P2, each with its own set of advantages and disadvantages.
-
Enzymatic synthesis is the preferred method for producing highly pure, isomerically defined Ins(2,4)P2 at a small to medium scale. Its high specificity simplifies purification and ensures a product that is ideal for sensitive biological assays.
-
Chemical synthesis is the method of choice for large-scale production where cost-effectiveness and scalability are the primary concerns. While it requires significant expertise in organic chemistry and extensive purification, it offers a reliable route to large quantities of the desired product.
Ultimately, the best synthesis strategy will be dictated by the specific needs of the research project. For researchers focused on elucidating the precise biological functions of Ins(2,4)P2, the high purity and isomeric specificity of the enzymatic route may be the most compelling choice. For those engaged in high-throughput screening or other applications requiring larger quantities, the scalability of chemical synthesis will be a significant advantage.
References
-
Inositol Phosphates: A Family of Signaling Molecules. Shears, S. B. (2004). The Journal of Biological Chemistry, 279(17), 16289-16292. [Link]
-
Chemical Synthesis of Inositol Phosphates. Prestwich, G. D. (1993). Accounts of Chemical Research, 26(4), 192-200. [Link]
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Enzymatic Synthesis of Inositol Phosphates. Irvine, R. F. (2003). Methods in Molecular Biology, 238, 11-20. [Link]
-
Inositol phosphate metabolism. Michell, R. H. (2008). Nature Reviews Molecular Cell Biology, 9(2), 151-161. [Link]
Distinguishing enantiomers of inositol bisphosphates via chiral chromatography
While the indirect method of chiral derivatization remains a theoretical possibility, the complexities and potential pitfalls associated with the reaction chemistry make it a secondary, higher-risk approach. As research continues to unravel the distinct biological roles of InsP enantiomers, the development of validated, high-resolution chiral separation methods is not just an analytical advancement but a critical enabler of scientific discovery. Future work may focus on novel CSPs with enhanced selectivity for polyphosphorylated compounds or the application of alternative techniques like chiral capillary electrophoresis (CE-MS), which has shown promise for analyzing complex InsP mixtures. [12][13]
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Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Letavayová, L., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]
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Shears, S.B. (2010). HPLC Separation of Inositol Polyphosphates. In: Inositol Phosphates and Lipids. Methods in Molecular Biology, vol 645. Humana Press. [Link]
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Wang, H., & Shears, S.B. (2018). Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion. Cold Spring Harbor Protocols. [Link]
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Ristori, S., et al. (1985). Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography. Analytical Biochemistry, 148(1), 220-227. [Link]
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Al-Othman, Z.A., et al. (2011). Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 34(13), 1157-1167. [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 725–746. [Link]
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Ritter, K., et al. (2022). Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network. ACS Central Science, 8(12), 1735–1746. [Link]
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Wang, H., et al. (2022). Isomer-selective analysis of inositol phosphates with differential isotope labelling by phosphate methylation using liquid chromatography with tandem mass spectrometry. Analytica Chimica Acta, 1193, 339286. [Link]
-
Ritter, K., et al. (2022). Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network. ACS Central Science. [Link]
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Qiu, D., et al. (2022). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science, 14(2), 375-382. [Link]
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Satinský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-73. [Link]
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Al-Ghanayem, A.A., & El-Azab, A.S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1193. [Link]
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Morita, T., et al. (2022). A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. Nature Communications, 13(1), 226. [Link]
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Ritter, K., et al. (2022). Stable isotopomers of myo-inositol to uncover the complex MINPP1-dependent inositol phosphate network. bioRxiv. [Link]
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Fruh, V., et al. (2022). Analytical methods and tools for studying inositol phosphates. RSC Chemical Biology. [Link]
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Phenomenex Inc. (n.d.). Advantages of using immobilized stationary phases in chiral separations. [Link]
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Qiu, D., et al. (2022). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science. [Link]
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A Senior Application Scientist's Guide to Confirming Ins(2,4)P2 Identity in Environmental Soil Samples
For researchers, environmental scientists, and professionals in drug development, the accurate identification and quantification of specific inositol phosphate (InsP) isomers in complex matrices like soil is a significant analytical challenge. Among the myriad of possible isomers, myo-inositol 2,4-bisphosphate (Ins(2,4)P2) represents a low-abundance species whose precise biological and environmental roles are still being elucidated. Its confirmation in environmental samples requires highly selective and sensitive analytical methodologies that can overcome the inherent difficulties of isomeric complexity and matrix interference.
This guide provides an in-depth comparison of two powerful analytical techniques for the confirmation of Ins(2,4)P2 in soil samples: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Challenge: Isomeric Complexity and the Soil Matrix
Inositol, a six-carbon cyclitol, can be phosphorylated at any of its hydroxyl groups, leading to a vast number of potential isomers for each degree of phosphorylation. For inositol bisphosphate (InsP2), there are numerous positional isomers, making the unequivocal identification of Ins(2,4)P2 a formidable task. The soil matrix further complicates this analysis due to the presence of humic acids, fulvic acids, and a high abundance of other organic and inorganic phosphates, which can interfere with extraction and detection.[1]
Traditional methods like ³¹P-NMR spectroscopy, while invaluable for the broad characterization of inositol phosphates in soil, often lack the resolution and sensitivity to identify and quantify specific lower-order isomers like Ins(2,4)P2.[2] Therefore, advanced hyphenated techniques that couple high-resolution separation with sensitive and specific detection are essential.
Methodology Comparison: LC-ESI-MS/MS vs. CE-MS
The choice of analytical methodology is paramount for the successful identification of Ins(2,4)P2. Both LC-ESI-MS/MS and CE-MS offer the requisite selectivity and sensitivity, but they operate on different separation principles, each with its own set of advantages and considerations.
Method 1: Ion-Exchange Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (IC-ESI-MS/MS)
This technique has emerged as a robust and reliable method for the isomeric separation of inositol phosphates in environmental samples.[3][4] The coupling of ion-exchange chromatography with the specificity of tandem mass spectrometry provides a powerful tool for resolving and identifying target analytes in complex mixtures.
-
Extraction: A single NaOH-EDTA extraction is often employed. The alkaline conditions aid in the solubilization of inositol phosphates from the soil matrix, while EDTA chelates divalent cations that can precipitate or bridge the phosphate groups, improving extraction efficiency.[3]
-
Separation: Ion-exchange chromatography is the cornerstone of this method. The separation is based on the differential affinity of the negatively charged phosphate groups of the inositol phosphate isomers for the positively charged stationary phase of the column. A gradient elution with an electrolyte, such as ammonium carbonate, is used to sequentially elute the isomers based on their charge and the specific orientation of the phosphate groups.[3][4]
-
Detection: Electrospray ionization (ESI) is an ideal soft ionization technique for the highly polar and thermally labile inositol phosphates, allowing them to be transferred into the gas phase as intact ions. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion (the molecular ion of InsP2) is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and provides structural information, aiding in the confirmation of the isomer's identity.[5]
Caption: Workflow for Ins(2,4)P2 analysis using IC-ESI-MS/MS.
-
Soil Extraction:
-
Weigh 1 g of air-dried, sieved soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 0.25 M NaOH and 0.05 M EDTA solution.
-
Shake horizontally for 16 hours at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Separation:
-
LC System: A high-performance ion chromatography (HPIC) system.
-
Column: A suitable anion-exchange column (e.g., CarboPac PA100).[6]
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1 M Ammonium Carbonate.
-
Gradient: A linear gradient from 0% to 100% B over 60 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: ESI negative.
-
MRM Transition for InsP2: Precursor ion (m/z 339) -> Product ions (e.g., m/z 97, m/z 79). Note: Specific transitions should be optimized using an analytical standard.
-
Dwell Time: 100 ms.
-
-
Identification and Quantification:
-
The identity of Ins(2,4)P2 is confirmed by comparing the retention time and the ratio of product ions with a certified analytical standard of D-myo-Inositol-2,4-diphosphate.[1]
-
Quantification is achieved by generating a calibration curve with the analytical standard.
-
Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a highly efficient separation technique that offers excellent resolution for charged species, making it particularly well-suited for the analysis of inositol phosphate isomers.[1][7] It consumes a very small sample volume and can provide rapid analysis times.
-
Separation Principle: In CE, charged molecules migrate in a capillary filled with a background electrolyte (BGE) under the influence of an electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-size ratio. This principle allows for the high-resolution separation of isomers that may be difficult to resolve by chromatography.
-
Coupling to MS: The low flow rates in CE are highly compatible with ESI-MS, leading to efficient ionization and high sensitivity. The use of volatile BGEs is crucial for a stable spray in the ESI source.
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended in CE-MS to correct for variations in injection volume and ionization efficiency, ensuring accurate quantification.[8]
Caption: Workflow for Ins(2,4)P2 analysis using CE-MS.
Performance Comparison
| Parameter | IC-ESI-MS/MS | CE-MS |
| Resolution | Good to excellent for many isomers. | Excellent to superior, especially for closely related isomers. |
| Sensitivity | High, with detection limits in the low µM to nM range.[4] | Very high, with low sample volume requirements (nanoliters).[9] |
| Sample Throughput | Moderate, typically one sample per hour. | Potentially higher, with faster analysis times. |
| Robustness | Generally robust for complex matrices like soil extracts.[3] | Can be more sensitive to matrix effects; requires clean samples. |
| Method Development | Can be complex to optimize the gradient elution. | BGE composition is critical and requires careful optimization. |
| Cost | High initial instrument cost. | High initial instrument cost. |
The Critical Role of Analytical Standards
The unambiguous confirmation of Ins(2,4)P2 is impossible without a certified analytical standard. The standard is used to:
-
Confirm Retention Time/Migration Time: The peak corresponding to Ins(2,4)P2 in the soil sample must match the retention/migration time of the standard under identical analytical conditions.
-
Validate MS/MS Fragmentation: The product ion spectrum and the ratio of product ions of the analyte in the sample must match those of the standard.
-
Enable Accurate Quantification: A calibration curve constructed from serial dilutions of the standard is essential for determining the concentration of Ins(2,4)P2 in the sample.
A commercially available D-myo-Inositol-2,4-diphosphate (sodium salt) standard can be sourced from suppliers such as Santa Cruz Biotechnology.[1]
Conclusion and Recommendations
Confirming the identity of Ins(2,4)P2 in environmental soil samples is a challenging but achievable task with the right analytical tools and a rigorous scientific approach.
-
For laboratories with established expertise in liquid chromatography and access to a triple quadrupole mass spectrometer, IC-ESI-MS/MS offers a robust and validated method for the analysis of inositol phosphates in soil.[3][4] Its ability to handle complex matrices makes it a reliable choice for environmental samples.
-
CE-MS represents a powerful alternative, particularly when very high resolution is required to separate Ins(2,4)P2 from other closely migrating isomers.[1][7] Its low sample consumption is also an advantage when sample material is limited. However, careful sample clean-up is crucial to mitigate matrix effects.
Ultimately, the choice of method will depend on the specific research question, available instrumentation, and the level of expertise within the laboratory. In either case, the use of a certified analytical standard for Ins(2,4)P2 is non-negotiable for the definitive confirmation of its identity. This guide provides the foundational knowledge and practical steps for researchers to confidently identify and quantify this important, yet understudied, signaling molecule in the complex world of soil chemistry.
References
-
Sjöberg, P. J. R., Thelin, P., & Rydin, E. (2016). Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray ionization tandem mass spectrometry. Talanta, 161, 392-397. [Link]
-
Sjöberg, P. J. R., Thelin, P., & Rydin, E. (2016). Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]
-
Wang, H., Gu, C., & Shears, S. B. (2021). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science, 12(4), 1461-1469. [Link]
-
Sjöberg, P. J. R., Thelin, P., & Rydin, E. (2016). Separation of inositol phosphate isomers in environmental samples by ion-exchange chromatography coupled with electrospray ionization tandem mass spectrometry. DiVA portal. [Link]
-
Wu, M., Wang, H., Shears, S. B., & Gu, C. (2022). Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis–Mass Spectrometry: Fragmentation Pathways and Comparison with 13C-Labeled Analogs. Analytical Chemistry, 94(45), 15676-15684. [Link]
-
Chen, Q. C., & Li, S. F. (2003). Separation of phytic acid and other related inositol phosphates by high-performance ion chromatography and its application. Journal of Chromatography A, 1018(1), 41-52. [Link]
-
Carroll, J. J., Sprigg, C., Chilvers, G., Delso, I., Barker, M., Cox, F., ... & Brearley, C. A. (2024). LC-ICP-MS analysis of inositol phosphate isomers in soil offers improved sensitivity and fine-scale mapping of inositol phosphate distribution. Methods in Ecology and Evolution, 15(3), 493-502. [Link]
-
Harmel, R. K., Fiedler, D. (2018). Analysis of Inositol Phosphate Metabolism by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Methods in Enzymology, 607, 135-153. [Link]
-
Harmel, R. K., Puschmann, R., Fiedler, D. (2020). Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. bioRxiv. [Link]
-
Henninger, C., Spangenberg, A., Glitscher, M., Geissler, N., Geil, B., & Rodehutscord, M. (2025). Ion chromatography coupled with optical emission spectrometry (IC-ICP-OES) methodology for the analysis of inositol. Food Chemistry, 463, 141437. [Link]
-
Shimadzu Corporation. (2013). A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water. [Link]
-
NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link]
-
Wang, Y., Li, H., Wang, J., & Wang, Y. (2022). Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. Processes, 10(6), 1098. [Link]
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- 2. Echelon Biosciences Research Labs Ins(1,4)P2 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. D-myo-Inositol-2,4,5-triphosphate sodium salt | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. naturitas.us [naturitas.us]
- 6. iherb.com [iherb.com]
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- 9. Inositol - LKT Labs [lktlabs.com]
Myo-inositol (2,4) bisphosphate proper disposal procedures
Executive Safety Snapshot
Before initiating any disposal workflow, verify the chemical identity and immediate hazard profile. While Myo-inositol (2,4) bisphosphate is generally classified as non-hazardous under GHS standards, laboratory best practices dictate it be treated with the rigor of a regulated chemical to prevent environmental accumulation and maintain EHS compliance.
| Parameter | Data / Status |
| Chemical Name | Myo-inositol (2,[1]4) bisphosphate (Sodium or Ammonium Salt) |
| CAS Number | 102850-29-3 (generic for IP2 isomers); specific salts vary. |
| Molecular Formula | C₆H₁₄O₁₂P₂ (Free acid basis) |
| RCRA Status | Non-Regulated (Not P-listed or U-listed).[2] |
| Primary Hazard | Low .[3] Mild respiratory/skin irritation possible (dust).[2][3] |
| Environmental Risk | Eutrophication .[4][5] Organic phosphates contribute to algal blooms. |
| Storage Stability | Lyophilized: >1 year at -20°C. Solutions: Unstable in strong acid/base. |
The "Why": Scientific Rationale for Controlled Disposal
As researchers, we often dismiss "non-hazardous" buffers as drain-safe. However, for Inositol Phosphates (InsPs), we must look beyond immediate toxicity.
-
Eutrophication Risk: Although Ins(2,4)P2 is non-toxic to humans, it is a nutrient source. Releasing phosphate-rich compounds into municipal wastewater contributes to eutrophication—the dense growth of plant life and death of animal life from lack of oxygen.[4][5]
-
Regulatory Ambiguity: Most Environmental Health & Safety (EHS) offices operate on a "cradle-to-grave" tracking system. Disposing of unlabeled chemical vials in regular trash, even if non-toxic, triggers compliance audits and "unknown chemical" investigations.
-
Cross-Reactivity: While stable, Ins(2,4)P2 is often used in signaling assays involving kinases or heavy metal inhibitors. The mixture is often more hazardous than the molecule itself.
Operational Disposal Protocol
This protocol separates waste streams based on physical state and concentration.
A. Solid Waste (Lyophilized Powder / Residue)
Applicable to: Expired vials, trace residues, or spilled solids.
-
Assessment: Confirm the vial does not contain co-contaminants (e.g., radioactive ³²P tracers).
-
Triple Rinse Rule:
-
Add water to the vial (approx. 10% volume).
-
Vortex for 10 seconds.
-
Decant rinsate into the Aqueous Liquid Waste container (see Section B).
-
Repeat 3 times.
-
-
Defacing: Completely deface the label using a permanent marker to prevent "unknown chemical" identification downstream.
-
Final Stream: Place the rinsed, defaced glass vial into the Glass/Sharps container. If rinsing is not possible, the entire vial goes to Solid Chemical Waste for incineration.
B. Liquid Waste (Aqueous Buffers)
Applicable to: Cell culture media, assay buffers, or stock solutions.
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., Chromic acid, Permanganates).
-
Do NOT mix with halogenated solvents (e.g., Chloroform/Methanol extractions).
-
-
Bulking:
-
Combine compatible aqueous phosphate wastes into a High-Density Polyethylene (HDPE) carboy.
-
Label clearly: "Non-Hazardous Aqueous Waste: Contains Organic Phosphates."
-
-
pH Check: Ensure pH is between 5 and 9. If the experimental protocol involved strong acid extraction (common for InsPs), neutralize with NaOH before adding to the main waste carboy to prevent heat generation or off-gassing.
Decision Matrix: Disposal Workflow
The following diagram visualizes the decision logic for disposing of Ins(2,4)P2, ensuring compliance with both environmental standards and lab safety protocols.
Figure 1: Decision tree for Myo-inositol (2,4) bisphosphate waste segregation. Blue nodes indicate decision points; Green nodes indicate safe final disposal streams.
Emergency Procedures (Spill Response)
While Ins(2,4)P2 is not acutely toxic, spills should be handled professionally to maintain lab hygiene.
-
PPE: Wear standard nitrile gloves, lab coat, and safety glasses.
-
Containment:
-
Powder: Do not dry sweep (creates dust).[3] Cover with a damp paper towel to solubilize and wipe up.
-
Liquid: Absorb with standard bench pads or vermiculite.
-
-
Decontamination: Wipe the surface with 70% Ethanol or a mild detergent to remove sticky phosphate residues.
-
Disposal: Place all contaminated wipes into the Solid Chemical Waste bag.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135436653, Inositol 2,4-bisphosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations and Keywords.[6][7] Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories: Guide to Chemical Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
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- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Environmental implications of phosphate-based fertilizer industrial waste and its management practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”: Stinson LLP Law Firm [stinson.com]
- 7. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
